N-Desthiobiotin-N-bis(PEG4-NHS ester)
Description
BenchChem offers high-quality N-Desthiobiotin-N-bis(PEG4-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desthiobiotin-N-bis(PEG4-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)/t31-,32+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSFTOJKPBWIL-AJQTZOPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N5O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS Ester)
For Researchers, Scientists, and Drug Development Professionals
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched, amine-reactive biotinylating agent designed for the reversible labeling of proteins and other biomolecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research and development.
Core Concepts and Chemical Properties
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker that integrates three key components: a desthiobiotin moiety for affinity capture, two polyethylene (B3416737) glycol (PEG4) spacers for enhanced solubility, and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines.
-
Desthiobiotin Moiety : A sulfur-free analog of biotin (B1667282), desthiobiotin binds to streptavidin and avidin (B1170675) with high specificity but lower affinity than biotin. This allows for the gentle elution of the labeled molecule using a solution of free biotin under physiological conditions, preserving the integrity of the target protein and its binding partners.[1][2][3][4]
-
PEG4 Spacers : The two polyethylene glycol chains increase the hydrophilicity of the reagent, which translates to enhanced water solubility of the labeled biomolecule.[5][6][7] This property is particularly advantageous in preventing the aggregation of labeled antibodies and proteins in aqueous solutions.[6]
-
NHS Esters : The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[1][8][9] The reaction forms a stable amide bond, ensuring a permanent label on the target molecule.[9][10]
Quantitative Data
The physicochemical properties of N-Desthiobiotin-N-bis(PEG4-NHS ester) are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 904.0 g/mol | [11] |
| Molecular Formula | C40H65N5O18 | [11] |
| Purity | >90% | [11] |
| Storage | -20°C, protected from moisture | [12][13] |
| Solubility | Soluble in DMSO or DMF | [13][14] |
| NHS Ester Reactivity | Primary amines at pH 7.0-9.0 | [1][8][10][14] |
| Binding Affinity (Kd) | Desthiobiotin-Streptavidin: ~10⁻¹¹ M | [1] |
| Biotin-Streptavidin: ~10⁻¹⁵ M | [1] |
Key Applications
The unique properties of N-Desthiobiotin-N-bis(PEG4-NHS ester) make it a versatile tool for various applications:
-
Affinity Purification and Pull-Down Assays : Labeled "bait" proteins can be used to capture interacting "prey" proteins from a cell lysate. The entire complex can be isolated on a streptavidin-coated resin and subsequently eluted under mild conditions.[1][15] This soft-release mechanism is ideal for preserving delicate protein complexes for downstream analysis like mass spectrometry.[15]
-
Protein and Antibody Labeling : The reagent efficiently labels antibodies and other proteins without causing significant aggregation.[5][6] These labeled proteins can be used in a variety of assays, including flow cytometry, immunohistochemistry, and western blotting.[3][4]
-
PROTAC Development : This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[16]
Experimental Protocols
Below are detailed methodologies for common applications of N-Desthiobiotin-N-bis(PEG4-NHS ester).
4.1. General Protocol for Protein Labeling
This protocol describes the labeling of a protein with N-Desthiobiotin-N-bis(PEG4-NHS ester).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Buffer Exchange : Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[13][14]
-
Reagent Preparation : Immediately before use, dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[13] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[13][14]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]
-
Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification : Remove excess, non-reacted labeling reagent and byproducts using a desalting column or dialysis against an appropriate storage buffer.[13]
4.2. Protocol for a Pull-Down Assay
This protocol outlines the use of a desthiobiotinylated "bait" protein to isolate interacting partners from a cell lysate.
Materials:
-
Desthiobiotin-labeled "bait" protein
-
Streptavidin-agarose beads or magnetic beads
-
Cell lysate
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 50 mM Biotin)
Procedure:
-
Immobilization of Bait Protein :
-
Binding of Prey Proteins :
-
Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of interacting "prey" proteins.
-
-
Washing :
-
Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specific binding proteins.
-
-
Elution :
-
Add the Elution Buffer (containing free biotin) to the beads and incubate for 10-30 minutes at room temperature to competitively displace the desthiobiotin-labeled complex.[15]
-
Collect the supernatant containing the eluted bait and prey proteins for downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).
-
Visualized Workflows and Pathways
Chemical Reaction of NHS Ester with a Primary Amine
The following diagram illustrates the fundamental reaction between the NHS ester functional group of the reagent and a primary amine on a target protein, resulting in a stable amide bond.
Caption: NHS ester reaction with a primary amine.
Affinity Purification Workflow
This diagram outlines the key steps in an affinity purification or pull-down experiment using a desthiobiotin-labeled protein.
Caption: Workflow for a desthiobiotin pull-down assay.
Reversible Binding of Desthiobiotin to Streptavidin
This diagram illustrates the principle of reversible binding, where free biotin displaces the desthiobiotin-labeled protein from streptavidin.
Caption: Reversible binding and elution from streptavidin.
References
- 1. interchim.fr [interchim.fr]
- 2. Desthiobiotin Affinity Ligand [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. neb.com [neb.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. precisepeg.com [precisepeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
N-Desthiobiotin-N-bis(PEG4-NHS Ester): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional, PEGylated crosslinker that has gained significant traction in bioconjugation, proteomics, and drug discovery. This technical guide provides an in-depth look at its chemical structure, properties, and applications, complete with experimental protocols and workflow visualizations.
Core Chemical Structure and Properties
N-Desthiobiotin-N-bis(PEG4-NHS ester) is comprised of three key functional components: a desthiobiotin moiety, a branched polyethylene (B3416737) glycol (PEG) spacer arm, and two N-hydroxysuccinimide (NHS) esters.
-
Desthiobiotin: A sulfur-free analog of biotin, desthiobiotin binds to streptavidin with high specificity but a lower affinity compared to the biotin-streptavidin interaction (Kd = 10-11 M vs. 10-15 M, respectively)[1]. This allows for the gentle and specific elution of desthiobiotinylated molecules from streptavidin affinity resins using competitive displacement with free biotin[1]. This "soft-release" characteristic is particularly advantageous in pull-down experiments as it minimizes the co-purification of endogenous biotinylated molecules[1].
-
Branched PEG4 Spacer: The molecule incorporates two polyethylene glycol chains, each with four repeating units. This PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous media[2]. The spacer arm also reduces steric hindrance, facilitating the interaction of the terminal NHS esters with their target molecules.
-
bis(NHS Ester): The two terminal NHS esters are amine-reactive functional groups that readily form stable amide bonds with primary amines (-NH2) on proteins, peptides, and other biomolecules in a pH range of 7-9[3]. The presence of two NHS esters allows for the crosslinking of two different amine-containing molecules or the labeling of a single molecule at multiple sites.
The combination of these features makes N-Desthiobiotin-N-bis(PEG4-NHS ester) a versatile tool for a range of applications, including its use as a PROTAC (Proteolysis Targeting Chimera) linker[4][5]. PROTACs are molecules that contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase and the other to a target protein, leading to the targeted degradation of the protein[4].
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C40H65N5O18 | [4][6] |
| Molecular Weight | 903.97 g/mol (or ~904.0 g/mol ) | [4][6][7][8] |
| CAS Number | 2353409-61-5 | [4][6][7][8] |
| Purity | Typically >90% or >95% | [2][6][7][8] |
| Appearance | Oil | [9] |
| Color | Colorless to light yellow | [9] |
Experimental Protocols
General Considerations for NHS Ester Reactions
-
Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. It is crucial to store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation[3].
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester[3]. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer[3].
-
Reagent Preparation: Dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in a water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester[3].
Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein with N-Desthiobiotin-N-bis(PEG4-NHS ester). The optimal conditions may need to be determined empirically for each specific application.
-
Protein Preparation: Dissolve 1-10 mg of the target protein in 0.5-2 mL of amine-free buffer (e.g., PBS, pH 7.2).
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of N-Desthiobiotin-N-bis(PEG4-NHS ester) by dissolving approximately 5 mg in 1 mL of DMSO or DMF[3].
-
Reaction: Add a 20-fold molar excess of the N-Desthiobiotin-N-bis(PEG4-NHS ester) solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume[3].
-
Incubation: Incubate the reaction mixture on ice for two hours or at room temperature for 30-60 minutes[3].
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-buffered saline) can be added.
-
Purification: Remove unreacted N-Desthiobiotin-N-bis(PEG4-NHS ester) by dialysis or gel filtration[3].
-
Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.
Visualizing Workflows and Pathways
Experimental Workflow for Protein-Protein Interaction Pull-Down Assay
This diagram illustrates a typical workflow for identifying protein-protein interactions using N-Desthiobiotin-N-bis(PEG4-NHS ester) as a crosslinker, followed by a pull-down assay.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. precisepeg.com [precisepeg.com]
- 7. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]
- 8. N-Desthiobiotin-N-bis(PEG4-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS ester): Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key applications of N-Desthiobiotin-N-bis(PEG4-NHS ester), a versatile heterobifunctional crosslinker. This reagent is particularly valuable in the fields of bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).
Introduction to N-Desthiobiotin-N-bis(PEG4-NHS ester)
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched, PEGylated crosslinker designed for the covalent conjugation of biomolecules. Its structure features three key functional components:
-
Two N-hydroxysuccinimide (NHS) Esters: These are amine-reactive groups that enable the formation of stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins).
-
Two Tetraethylene Glycol (PEG4) Spacers: These flexible, hydrophilic arms enhance the solubility of the entire conjugate, reduce potential immunogenicity, and provide critical spatial separation between the conjugated molecules to minimize steric hindrance.[1]
-
A Central N-Desthiobiotin Moiety: This modified form of biotin (B1667282) serves as a reversible, high-affinity tag for purification or detection using streptavidin-based systems.
The unique trifunctional nature of this molecule—possessing two reactive sites and one affinity tag—makes it a powerful tool for synthesizing and purifying complex bioconjugates.[1][2] It is frequently employed as a linker in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][3]
Caption: Molecular architecture of the N-Desthiobiotin-N-bis(PEG4-NHS ester) linker.
Core Mechanism of Action
The utility of this linker is derived from the distinct functions of its components, which act in a coordinated manner. The overall mechanism can be understood as a two-stage process: Conjugation followed by Affinity Purification .
Stage 1: Amine-Reactive Conjugation
The primary mechanism of action involves the reaction of the two NHS esters with primary amines on target biomolecules.[4]
-
Reaction Chemistry: The N-hydroxysuccinimide ester is an activated carboxylate group. A primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[5] This reaction is highly efficient and specific for primary amines at a physiological to slightly alkaline pH (typically 7.2 to 8.5).[4][6]
-
Bifunctionality: The presence of two NHS esters allows for the crosslinking of two different amine-containing molecules (e.g., a target-binding ligand and an E3 ligase ligand) or the conjugation of multiple molecules to a single protein.
Caption: Reaction mechanism of an NHS ester with a primary amine to form a stable amide bond.
Stage 2: Desthiobiotin-Based Affinity Purification
After conjugation, the desthiobiotin moiety provides a powerful handle for purifying the newly formed conjugate.
-
Reversible Binding: Desthiobiotin is a sulfur-free analog of biotin that binds strongly to streptavidin but with a significantly lower affinity (higher dissociation constant, Kd) than the biotin-streptavidin interaction.[7][8] This property is critical, as it allows the conjugate to be captured on a streptavidin-coated resin and then eluted under gentle conditions.
-
Gentle Elution: The conjugate can be displaced from the streptavidin support by competitive elution with a solution of free biotin.[8] This avoids the harsh denaturing conditions often required to break the nearly irreversible biotin-streptavidin bond, thereby preserving the structural and functional integrity of the purified biomolecule.
Caption: Mechanism of desthiobiotin-streptavidin affinity purification and gentle elution.
Quantitative Data
The following tables summarize key quantitative parameters associated with the functional components of N-Desthiobiotin-N-bis(PEG4-NHS ester).
| Parameter | Value | Source |
| Binding Affinity: Desthiobiotin vs. Biotin | ||
| Desthiobiotin-Streptavidin Kd | 10-11 M | [7][8] |
| Biotin-Streptavidin Kd | 10-15 M | [7] |
| Parameter | Recommended Condition | Source |
| Reaction Conditions: NHS Ester Conjugation | ||
| pH Range | 7.2 - 8.5 | [4][6] |
| Reaction Time | 30 - 60 minutes at Room Temperature | |
| 2 hours at 4°C | ||
| Quenching Reagent | Tris or Glycine buffer | [4] |
| Half-life of NHS Ester (Hydrolysis) | ~10 minutes at pH 8.6 (4°C) | [6] |
| 4-5 hours at pH 7.0 (0°C) | [6] |
Experimental Protocols
The following are generalized protocols for the use of N-Desthiobiotin-N-bis(PEG4-NHS ester). Note: Optimization of molar ratios, concentrations, and incubation times is essential for each specific application.
General Protocol for Two-Step Protein Conjugation
This protocol describes the conjugation of two different proteins (Protein A and Protein B) using the bifunctional linker.
-
Reagent Preparation:
-
Immediately before use, dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5 - 8.0. Ensure the buffer does not contain primary amines like Tris.
-
-
Step 1: Reaction with Protein A:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the Protein A solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove unreacted linker from the linker-activated Protein A using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.
-
-
Step 2: Reaction with Protein B:
-
Immediately add Protein B to the purified, linker-activated Protein A. A 1:1 molar ratio is a good starting point.
-
Incubate for another 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
-
Purification:
-
Proceed with affinity purification as described in Protocol 4.2 or use other chromatographic methods like size-exclusion chromatography.
-
Protocol for Affinity Purification of the Conjugate
-
Resin Preparation:
-
Equilibrate streptavidin-agarose or magnetic beads with an appropriate binding buffer (e.g., PBS, pH 7.4).
-
-
Binding:
-
Add the quenched reaction mixture from the conjugation step to the equilibrated streptavidin resin.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
-
Washing:
-
Wash the resin 3-5 times with the binding buffer to remove unbound molecules and contaminants.
-
-
Elution:
-
Elute the bound conjugate by incubating the resin with an elution buffer containing 2-10 mM free d-biotin for 15-30 minutes. Repeat the elution step 2-3 times to maximize recovery.
-
Combine the elution fractions, which now contain the purified conjugate.
-
Caption: Experimental workflow for synthesizing and purifying a PROTAC using the linker.
References
- 1. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-Desthiobiotin-N-bis(PEG4-NHS ester)_2353409-61-5_新研博美 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. korambiotech.com [korambiotech.com]
- 8. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]
An In-Depth Technical Guide to Branched Desthiobiotin PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of branched desthiobiotin Polyethylene (B3416737) Glycol (PEG) linkers. These versatile molecules are increasingly utilized in bioconjugation, affinity purification, and targeted drug delivery due to their unique combination of reversible, high-affinity binding and the advantageous physicochemical properties imparted by the branched PEG structure.
Core Properties of Branched Desthiobiotin PEG Linkers
Branched desthiobiotin PEG linkers are comprised of three key components: a desthiobiotin moiety for affinity binding, a branched PEG backbone, and one or more reactive functional groups for conjugation to biomolecules.
1.1. The Desthiobiotin-Streptavidin Interaction
Desthiobiotin, a sulfur-free analog of biotin, serves as the affinity tag. It binds to streptavidin and its analogs (like avidin (B1170675) and neutravidin) with high specificity and affinity, yet this interaction is reversible. This "soft-release" characteristic is a significant advantage over the nearly irreversible biotin-streptavidin bond, allowing for the gentle elution of captured biomolecules under physiological conditions.[1][2]
1.2. The Branched PEG Backbone
The branched, or multi-arm, PEG structure offers several advantages over traditional linear PEG linkers.[3][4][5][6] These include:
-
Increased Hydrodynamic Radius: For a given molecular weight, branched PEGs can have a more compact and globular structure compared to their linear counterparts.[1][7] This can influence the pharmacokinetic properties of the conjugated biomolecule.
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chains improves the solubility of hydrophobic molecules and can help prevent aggregation of the bioconjugate.[3][4]
-
Steric Shielding: The branched structure can provide a more effective shield around the conjugated biomolecule, protecting it from enzymatic degradation and reducing immunogenicity.
-
Multivalency: Branched linkers can be designed to have multiple reactive functional groups, allowing for the attachment of multiple molecules of interest, such as drugs or targeting ligands. This is particularly advantageous in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5][6]
Quantitative Data on Linker Properties
2.1. Binding Affinity and Kinetics
The interaction between desthiobiotin and streptavidin is characterized by a moderate affinity, allowing for both stable binding and gentle elution.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10-11 M | [8] |
Note: The Kd for the biotin-streptavidin interaction is significantly lower, in the range of 10-15 M, highlighting the reversible nature of the desthiobiotin interaction.[8]
Lack of Comparative Data: To date, there is a notable absence of publicly available, direct comparative studies quantifying the binding kinetics (Kd, kon, koff) of branched versus linear desthiobiotin PEG linkers, or detailing the impact of the number of PEG arms and chain length on these parameters. Such data, likely generated during proprietary drug development, would be invaluable for the rational design of bioconjugates with optimized binding and release profiles.
2.2. Stability of Bioconjugates and Linkers
The stability of the bioconjugate and the linker itself are crucial for their in vivo and in vitro performance.
| Parameter | General Observations | References |
| Serum Stability | Branched PEGylation can lead to longer in vivo circulation half-lives compared to linear PEGylation of the same total molecular weight, though this is not solely due to differences in hydrodynamic size.[7][9] The branched structure is thought to provide superior protection from proteolysis. | [9][10] |
| Hydrolysis of NHS Esters | The hydrolysis half-life of N-hydroxysuccinimide (NHS) esters, a common reactive group on these linkers, is highly pH-dependent. At pH 7.4, the half-life can be over 120 minutes, while at pH 9.0, it can be less than 9 minutes.[11] Comparative hydrolysis rates for branched versus linear PEG-NHS esters are not widely reported but are expected to be primarily influenced by the local chemical environment and pH rather than the overall linker architecture. | [11] |
Experimental Protocols
This section provides detailed methodologies for common applications of branched desthiobiotin PEG linkers.
3.1. Protocol for Desthiobiotin Pull-Down Assay
This protocol describes the capture of a desthiobiotin-labeled "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Desthiobiotinylated "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 10-50 mM biotin)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with Wash Buffer.
-
-
Bait Protein Immobilization:
-
Resuspend the washed beads in a solution containing the desthiobiotinylated bait protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with Wash Buffer to remove unbound bait protein.
-
-
Prey Protein Capture:
-
Add the cell lysate containing the prey proteins to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the lysate.
-
Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle agitation to competitively displace the desthiobiotinylated complexes from the streptavidin beads.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted bait and prey proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.
-
3.2. Protocol for Bioconjugation using a Branched Desthiobiotin-PEG-NHS Ester
This protocol outlines the labeling of a protein with a branched desthiobiotin PEG linker containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Branched Desthiobiotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
-
Quenching Buffer (e.g., Tris-HCl)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of the Desthiobiotin-PEG-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris or glycine), exchange it with a suitable buffer using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Desthiobiotin-PEG-NHS ester to the protein solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any unreacted NHS ester.
-
Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
The degree of labeling (number of linkers per protein) can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the desthiobiotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Visualization of Workflows and Logical Relationships
4.1. Experimental Workflows
Caption: Workflow for a desthiobiotin-based pull-down assay.
Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) formation.
Caption: Logical relationship of components in a PROTAC molecule.
4.2. Signaling and Interaction Pathways
Caption: Simplified signaling pathway of a targeted ADC.
Conclusion
Branched desthiobiotin PEG linkers represent a powerful and versatile class of reagents for bioconjugation and affinity-based applications. Their unique combination of reversible, high-affinity binding and the advantageous properties of a branched PEG structure make them highly suitable for a range of applications, from protein purification to the development of sophisticated drug delivery systems. While there is a need for more comprehensive, publicly available quantitative data to guide the rational design of these linkers, the existing knowledge and protocols provide a strong foundation for their successful implementation in research and drug development.
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Multi-Arm linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. researchgate.net [researchgate.net]
- 6. Branched Biotin PEG | AxisPharm [axispharm.com]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Desthiobiotin and Biotin Binding Affinity to Streptavidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinities of N-desthiobiotin and biotin (B1667282) to streptavidin. The streptavidin-biotin interaction is renowned for its extraordinary strength, one of the most powerful non-covalent bonds known in nature, making it an invaluable tool in various biotechnological applications.[1][2] N-desthiobiotin, a sulfur-free analog of biotin, offers a reversible binding alternative, expanding the utility of the streptavidin system. This guide delves into the quantitative binding kinetics, the experimental protocols for their determination, and visual representations of the underlying principles.
Core Tenets of Streptavidin Binding: A Tale of Two Ligands
Streptavidin, a tetrameric protein from Streptomyces avidinii, possesses four high-affinity binding sites for biotin.[1][3] This near-irreversible bond is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][4][5] This remarkable affinity is the cornerstone of numerous applications, including immunoassays, affinity chromatography, and targeted drug delivery.
N-desthiobiotin, lacking the sulfur atom in its thiophene (B33073) ring, exhibits a significantly lower binding affinity for streptavidin.[6][7][8] This reduced affinity, with a dissociation constant in the range of 10⁻¹¹ M, allows for the gentle elution of desthiobiotinylated molecules from streptavidin, a feature highly desirable in applications requiring reversible capture and release.[5][8][9]
Quantitative Binding Affinity Data
The following table summarizes the key kinetic parameters for the interaction of biotin and N-desthiobiotin with streptavidin.
| Ligand | Dissociation Constant (Kd) | Association Rate Constant (ka or kon) | Dissociation Rate Constant (kd or koff) | Reference |
| Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ | [1][2][4][5][10][11] |
| N-Desthiobiotin | ≈ 10⁻¹¹ M | Not explicitly stated | Not explicitly stated | [5][9] |
Experimental Protocols for Determining Binding Affinity
The precise measurement of binding kinetics is crucial for understanding and applying the streptavidin-ligand interaction. Two common techniques employed for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique for monitoring biomolecular interactions.[12]
Methodology:
-
Immobilization: Streptavidin is typically immobilized on a sensor chip surface. This can be achieved through amine coupling or by capturing biotinylated streptavidin on a sensor chip pre-coated with a biotin-binding protein.[12][13]
-
Analyte Injection: A solution containing the analyte (biotin or N-desthiobiotin) at various concentrations is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association and dissociation phases are monitored over time. The resulting sensorgrams are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The dissociation constant (Kd) is then calculated as the ratio of kd/ka.[14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of the ligand (biotin or N-desthiobiotin) is loaded into a titration syringe.[15][16]
-
Titration: The ligand is injected in small aliquots into the streptavidin solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH).[15][16]
Visualizing the Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the binding interactions and a typical experimental workflow.
Caption: Comparative binding of biotin and N-desthiobiotin to streptavidin.
Caption: A typical workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The streptavidin-biotin system, with its exceptionally high affinity, remains a cornerstone of bioconjugation and detection technologies. The introduction of N-desthiobiotin provides a valuable alternative for applications requiring reversible binding, thereby expanding the versatility of this powerful molecular interaction. A thorough understanding of their respective binding kinetics, facilitated by techniques such as SPR and ITC, is paramount for the successful design and implementation of novel research tools and therapeutic strategies.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. Desthiobiotin Affinity Ligand [biosyn.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 13. Surface plasmon resonance spectroscopy and quartz crystal microbalance study of streptavidin film structure effects on biotinylated DNA assembly and target DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosensingusa.com [biosensingusa.com]
- 15. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 16. aimspress.com [aimspress.com]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the selection of a chemical linker to connect two or more molecules is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have emerged as a cornerstone technology.[1] This in-depth technical guide explores the multifaceted functions of the PEG4 spacer arm in bioconjugation, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform the rational design of next-generation bioconjugates.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]
Enhanced Hydrophilicity and Solubility
Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[1] This poor water solubility can lead to aggregation, diminishing efficacy and increasing the risk of an immune response.[1] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling characteristics.[1]
Reduced Immunogenicity and Enhanced Stability
The PEG component can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]
Improved Pharmacokinetics
By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This often translates to improved drug exposure at the target site and a better overall therapeutic index.[1]
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG4 spacer, approximately 1.4 nm, provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.[1]
Applications of PEG4 Spacers in Bioconjugation
The versatile properties of the PEG4 spacer have led to its widespread adoption in various bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG4 linker is often incorporated to connect the monoclonal antibody to the cytotoxic payload.[] Its ability to improve solubility is particularly beneficial when working with hydrophobic drugs, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[3] The PEG4 spacer also contributes to the overall stability and pharmacokinetic profile of the ADC.[]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC.[4] A PEG4 spacer can enhance the solubility of the entire PROTAC molecule and provide the optimal length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]
Peptide and Protein Conjugation
PEGylation, the process of conjugating PEG chains to peptides and proteins, is a well-established strategy to improve their therapeutic properties. A PEG4 spacer can be used to attach other molecules, such as small molecule drugs or imaging agents, to a peptide or protein without compromising its biological activity. The PEG4 linker helps to maintain the peptide's or protein's native conformation and improves its solubility and stability.[5]
Quantitative Data on the Impact of PEG Spacers
The length of the PEG spacer can significantly influence the properties of a bioconjugate. The following tables summarize quantitative data from various studies, providing a comparative look at the effects of different PEG spacer lengths.
Table 1: Effect of PEG Spacer Length on Binding Affinity of an Aptamer-Amphiphile
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
| Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[6][7] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates
| Linker | Fold Reduction in Cytotoxicity (Compared to No PEG Linker) |
| 4 kDa PEG | 4.5-fold |
| 10 kDa PEG | 22-fold |
| Data from a study on miniaturized affibody-based drug conjugates.[8] |
Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Spacer Sizes
| PEG Size | Clearance Rate (mL/kg/day) | Tolerability in Mice (at 50 mg/kg) |
| < PEG8 | Rapidly Increased | Not Tolerated |
| ≥ PEG8 | Lower | Tolerated |
| Data from a study assessing ADC pharmacokinetics and tolerability as a function of PEG size.[9] |
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: General Structure of a PEG4-Containing Bioconjugate.
Caption: Mechanism of PEG4 Spacer in Enhancing Hydrophilicity and Reducing Immunogenicity.
Caption: Experimental Workflow for Synthesis and Characterization of a PEGylated Bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A-Technical-Guide-to-N-Hydroxysuccinimide-Ester-Bioconjugation
An In-depth Technical Guide on the Core Chemistry, Protocols, and Influencing Factors of NHS Ester Reactions with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[][2][3] This guide provides a comprehensive technical overview of NHS ester reaction chemistry, offering detailed protocols and quantitative data to empower researchers in the successful design and execution of their bioconjugation strategies, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[][3]
The Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][3] The process is initiated when an unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a highly unstable tetrahedral intermediate that rapidly collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, effectively irreversible amide bond.[][3][4]
The reaction is driven by the high thermodynamic stability of the resulting amide bond and the fact that NHS is a good leaving group.[] This chemistry is highly selective for primary aliphatic amines, such as those found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[][4]
Caption: Nucleophilic attack by a primary amine on the NHS ester carbonyl carbon.
Key Factors Influencing the Reaction
The success and efficiency of an NHS ester conjugation are critically dependent on several reaction parameters. Understanding and controlling these factors is essential for reproducibility and achieving the desired degree of labeling.
The Critical Role of pH
The pH of the reaction medium is the most crucial factor, as it governs a delicate balance between two competing processes: the desired aminolysis and the undesirable hydrolysis of the NHS ester.[5][6]
-
Amine Reactivity: Only deprotonated primary amines are nucleophilic and reactive.[7] At acidic pH (below their pKa, typically ~10.5 for lysine), amines are protonated (-NH₃⁺) and non-reactive.[7] As the pH increases, the concentration of the reactive, unprotonated amine (-NH₂) increases, accelerating the conjugation reaction.[8]
-
NHS Ester Stability: The stability of the NHS ester is inversely related to pH. Hydrolysis, where water acts as a nucleophile, becomes a significant competing reaction at higher pH values, leading to the formation of an unreactive carboxylic acid and reducing the efficiency of the desired bioconjugation.[][8][9]
The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of pH 7.2 to 8.5 .[][9] The most commonly recommended range for efficient protein labeling is pH 8.3-8.5 .[5][6][10]
Caption: The trade-off between amine reactivity and NHS ester hydrolysis at different pH values.
Buffer Composition
The choice of buffer is critical. Buffers must be free of extraneous primary amines that would compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[9] 0.1 M sodium phosphate or 0.1 M sodium bicarbonate are excellent choices.[5][7]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture as they will quench the reaction.[9] They are, however, useful for intentionally stopping the reaction.[7][9]
Concentration and Stoichiometry
The concentrations of the protein and the NHS ester influence the reaction efficiency. Higher protein concentrations (1-10 mg/mL) can favor the desired aminolysis over hydrolysis.[6][7] A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal molar ratio depends on the protein and the desired degree of labeling, with starting recommendations often ranging from a 5- to 20-fold molar excess.[7][11]
Temperature and Incubation Time
NHS ester conjugations are versatile and can be performed under various conditions. Typical reactions are incubated for 1 to 4 hours at room temperature or overnight at 4°C.[9][12] Lower temperatures can be used to minimize hydrolysis and are beneficial for particularly labile proteins, though this may require longer reaction times.[9]
Side Reactions and Mitigation
While highly selective, NHS esters can participate in side reactions. The primary competing reaction is hydrolysis, which is accelerated at high pH.[9][13] Under conditions where primary amines are inaccessible, NHS esters may also react with other nucleophilic residues like tyrosines, serines, and cysteines, although these reactions are generally less efficient and the resulting linkages are less stable than amide bonds.[3][4]
Mitigation Strategies:
-
Work within the optimal pH range (7.2-8.5).
-
Use freshly prepared NHS ester solutions, as they can hydrolyze upon storage in aqueous solutions.[5]
-
Maintain an adequate concentration of the target biomolecule.
Quantitative Data Summary
The stability of the NHS ester is a critical parameter for successful conjugation. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 6.0 | Room Temp. | Stable for hours |
| Table 1: Stability of NHS Esters Under Various Conditions. Data compiled from multiple sources.[9][13][14] |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general workflow for the conjugation of an NHS ester to a protein. Optimization of molar excess, concentration, and incubation time may be required for specific applications.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer).
-
NHS ester reagent.
-
Anhydrous organic solvent (DMSO or DMF) for dissolving the NHS ester.[5][6]
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH ~8.0.[7]
-
Purification equipment (e.g., desalting column, dialysis).[7]
Procedure:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[7] Ensure the final solution is free of any primary amine contaminants.[7]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5][12] The final volume of organic solvent in the reaction should generally be kept below 10% to avoid protein denaturation.[15]
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[11] Mix gently and thoroughly.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[9][12]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes.[7]
-
Purify Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching reagents from the labeled protein using a desalting column (gel filtration) or dialysis.[5][6][7]
-
Characterize: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Store the purified conjugate under appropriate conditions.
Caption: A typical experimental workflow for labeling proteins with NHS esters.
Conclusion
NHS ester chemistry provides a robust and versatile method for the modification of primary amines in biomolecules. Its high selectivity, efficiency, and the stability of the resulting amide bond have made it an indispensable tool in life sciences research and drug development.[] By carefully controlling key parameters—most notably pH and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, enabling a vast array of applications from fluorescent labeling to the construction of complex therapeutic modalities.
References
- 2. zhonghanchemical.com [zhonghanchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. fluidic.com [fluidic.com]
- 11. mesoscale.com [mesoscale.com]
- 12. glenresearch.com [glenresearch.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of N-Desthiobiotin-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Desthiobiotin-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding these properties is critical for its effective handling, storage, and application in experimental settings.
Solubility Profile
N-Desthiobiotin-N-bis(PEG4-NHS ester) incorporates hydrophilic polyethylene (B3416737) glycol (PEG) spacer arms, which generally enhance water solubility.[3][4] However, the N-hydroxysuccinimide (NHS) ester functional groups are more readily soluble in polar aprotic organic solvents.[5][6] The overall solubility is a balance of these characteristics.
For optimal use, especially in aqueous buffers, a common procedure is to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[7][8]
Table 1: Solubility Data for N-Desthiobiotin-N-bis(PEG4-NHS ester) and Related Compounds
| Compound | Solvent | Solubility | Notes |
| N-Desthiobiotin-N-bis(PEG4-NHS ester) | Not specified | Data not available | Based on analogs, likely soluble in DMSO, DMF, and water. |
| Desthiobiotin-PEG4-NHS ester | DMSO | 100 mg/mL | Requires ultrasonic agitation.[9] |
| Desthiobiotin PEG NHS (General) | Water, DMSO | 10 mg/mL | [3] |
| Desthiobiotin-PEG3-NHS ester | Water, DMSO, DCM, DMF | Soluble | [10] |
| D-Desthiobiotin | DMSO, DMF | ~20 mg/mL | [7] |
| D-Desthiobiotin | Ethanol | ~0.5 mg/mL | [7] |
| D-Desthiobiotin | Aqueous Buffers | Sparingly soluble | [7] |
Stability Profile
The stability of N-Desthiobiotin-N-bis(PEG4-NHS ester) is primarily dictated by the susceptibility of its two NHS ester groups to hydrolysis. This hydrolysis is a competing reaction to the desired amidation with primary amines and is highly dependent on pH and the presence of moisture.[11][12]
Chemical Stability: Hydrolysis of NHS Esters
In aqueous solutions, the NHS ester moiety hydrolyzes to release N-hydroxysuccinimide and yield an unreactive carboxylic acid. This process is accelerated at higher pH values.[13][14] Optimal coupling of NHS esters to primary amines is typically performed in buffers at a pH of 8.3-8.5, which represents a compromise between amine reactivity and ester stability.[5]
Table 2: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution
| pH | Half-life |
| 7.0 | 4-7 hours[13][14] |
| 8.0 | 1 hour[13] |
| 8.6 | 10 minutes[13] |
| 9.0 | Minutes[14] |
Storage and Handling Stability
Proper storage is crucial to maintain the reactivity of the compound. The solid reagent is sensitive to moisture and should be stored under desiccated conditions.[6][14]
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 3 years (analog)[9] | Store desiccated and protected from light.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][14] |
| In Solvent (DMSO/DMF) | -80°C | 6 months[9] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO/DMF) | -20°C | 1-2 months[8][9] | Store with a desiccant.[8] |
| Aqueous Solution | Not Recommended | < 1 day[7] | Prepare fresh immediately before use due to rapid hydrolysis. |
Note: A purity of >90% is often assured upon shipping, acknowledging that some degradation of the unstable NHS ester may occur over time.[15]
Experimental Protocols
Protocol for Assessing Solubility
This protocol provides a general method for determining the solubility of the reagent in a specific solvent.
-
Preparation : Add a known volume (e.g., 100 µL) of the desired solvent to a pre-weighed vial of N-Desthiobiotin-N-bis(PEG4-NHS ester).
-
Dissolution : Agitate the mixture vigorously using a vortex mixer. If the solid does not dissolve, use an ultrasonic bath.[9]
-
Saturation : Continue to add small, known amounts of the compound until a precipitate persists after thorough agitation, indicating a saturated solution.
-
Equilibration : Allow the saturated solution to equilibrate for at least one hour at a controlled temperature.
-
Quantification : Centrifuge the solution to pellet the excess solid. Carefully remove the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC-UV or mass spectrometry). The resulting concentration is the solubility limit under those conditions.
Protocol for Assessing NHS Ester Activity
This method determines the remaining amine reactivity of the NHS ester by quantifying the NHS released upon complete hydrolysis.[6][14]
-
Reagent Preparation :
-
Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7-8). Do not use buffers containing primary amines like Tris or glycine.[6]
-
Prepare a stock solution of the NHS ester reagent (e.g., 1-2 mg/mL) in the amine-free buffer. If not directly water-soluble, first dissolve in a minimal amount of DMSO or DMF and then dilute with buffer.[6]
-
Prepare a control tube containing only the buffer (and DMSO/DMF if used).
-
-
Initial Absorbance Measurement (A_initial) :
-
Set a spectrophotometer to a wavelength of 260 nm.
-
Zero the instrument using the control solution.
-
Promptly measure the absorbance of the NHS ester solution. Record this value as A_initial.
-
-
Base Hydrolysis :
-
To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex immediately for 30-60 seconds to induce complete hydrolysis of the active NHS esters.
-
-
Final Absorbance Measurement (A_final) :
-
Within 1-2 minutes of adding the base, measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this value as A_final.
-
-
Interpretation :
Visualized Workflows and Chemical Pathways
Diagrams generated using Graphviz provide clear visual representations of the key chemical reactions and experimental procedures associated with N-Desthiobiotin-N-bis(PEG4-NHS ester).
Figure 1: Competing reaction pathways for N-Desthiobiotin-N-bis(PEG4-NHS ester).
Figure 2: Experimental workflow for assessing NHS ester activity.
Figure 3: Logical workflow for a desthiobiotin-streptavidin pull-down assay.
References
- 1. N-Desthiobiotin-N-bis(PEG4-NHS ester) | PROTAC连接子 | MCE [medchemexpress.cn]
- 2. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
- 3. nanocs.net [nanocs.net]
- 4. goldbio.com [goldbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Desthiobiotin-PEG3-NHS ester, 2411681-92-8 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. precisepeg.com [precisepeg.com]
Molecular weight of N-Desthiobiotin-N-bis(PEG4-NHS ester)
An In-Depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS ester) for Targeted Protein Degradation
Abstract
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a desthiobiotin moiety for reversible binding applications, a branched polyethylene (B3416737) glycol (PEG) spacer to optimize spatial orientation, and two N-hydroxysuccinimide (NHS) ester reactive groups for covalent conjugation to amine-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action as a PROTAC linker, and a detailed framework for its application in contemporary drug discovery and research.
Chemical and Physical Properties
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a complex molecule designed for specific bioconjugation applications. Its key quantitative properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 903.98 g/mol (or 904.0 g/mol ) | [1][2][3] |
| Molecular Formula | C40H65N5O18 | [1][3] |
| CAS Number | 2353409-61-5 | [1][2][3] |
| Purity | Typically ≥90-95% | [1][2] |
| Structure | Branched PEG linker with a desthiobiotin head and two terminal NHS esters. | [2][4] |
Mechanism of Action in the Context of PROTACs
PROTACs are chimeric molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[5] A PROTAC molecule generally consists of three components: a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][6][7]
N-Desthiobiotin-N-bis(PEG4-NHS ester) serves as the foundational linker component in PROTAC synthesis. Its two NHS ester groups are highly reactive towards primary amines (-NH2) on the POI ligand and the E3 ligase ligand, forming stable amide bonds.[2] Once synthesized, the resulting PROTAC orchestrates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[6][8] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][9]
The desthiobiotin group is a sulfur-free analog of biotin.[4] While not directly involved in the degradation mechanism, its presence can be utilized for affinity purification or detection methods involving streptavidin, albeit with a gentler elution compared to the strong biotin-streptavidin interaction.
Experimental Protocols: PROTAC Synthesis
The synthesis of a PROTAC using N-Desthiobiotin-N-bis(PEG4-NHS ester) involves a two-step sequential conjugation to amine-containing ligands for the target protein and the E3 ligase.
Objective: To synthesize a functional PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand to the N-Desthiobiotin-N-bis(PEG4-NHS ester) linker.
Materials:
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
POI ligand with a primary amine handle
-
E3 ligase ligand with a primary amine handle (e.g., a derivative of Thalidomide for Cereblon, or a VHL ligand)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Methodology:
Step 1: Conjugation to the First Ligand (e.g., POI Ligand)
-
Preparation: Dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
-
Reaction: Add DIPEA (3.0 eq) to the solution to act as a non-nucleophilic base. The base deprotonates the primary amine on the ligand, increasing its nucleophilicity to attack the NHS ester.
-
Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitoring: Monitor the reaction progress using LC-MS to observe the formation of the mono-conjugated intermediate.
-
Purification: Once the reaction is complete, purify the mono-conjugated product using reverse-phase HPLC to remove excess reagents and unreacted starting material.
Step 2: Conjugation to the Second Ligand (E3 Ligase Ligand)
-
Preparation: Dissolve the purified mono-conjugated intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Reaction: Add DIPEA (3.0 eq) to the solution.
-
Incubation: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Note: This is a generalized protocol. Optimization of stoichiometry, base, solvent, and reaction time may be necessary depending on the specific properties of the ligands being conjugated.
Workflow for PROTAC Development
The development of a novel PROTAC is an iterative process that spans design, chemical synthesis, and biological validation.
This workflow begins with the rational design and selection of the three PROTAC components.[2] Following synthesis and purification, candidate molecules are subjected to a battery of in vitro tests to confirm their ability to induce degradation of the target protein. Successful candidates are then validated to ensure their mechanism of action is consistent with the PROTAC pathway, leading to lead optimization and further development.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. N-Desthiobiotin-N-bis(PEG4-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
The Advantage of Desthiobiotin: A Technical Guide to Gentle Elution in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
The isolation of specific proteins and their interaction partners is a cornerstone of life science research and drug discovery. Affinity purification, particularly pull-down assays, has become an indispensable tool for these investigations. The biotin-streptavidin interaction, with its remarkably high affinity, has traditionally been the gold standard for these applications. However, the very strength of this bond presents a significant challenge: the harsh, denaturing conditions required for elution often disrupt the native structure of the target protein and its interacting complexes. This guide explores a powerful alternative, desthiobiotin, a biotin (B1667282) analog that enables the gentle elution of captured proteins, thereby preserving their integrity and physiological relevance.
The Core Principle: Reversible Binding for Gentle Elution
Desthiobiotin is a sulfur-less analog of biotin that binds to streptavidin with high specificity but significantly lower affinity than biotin. This crucial difference in binding strength is the key to its utility in gentle elution strategies. While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it nearly irreversible under physiological conditions, the desthiobiotin-streptavidin interaction is readily reversible.[1][2]
This allows for the competitive displacement of the desthiobiotinylated "bait" protein and its interacting "prey" proteins from the streptavidin support by simply introducing an excess of free biotin.[1][3][4] The elution occurs under mild, non-denaturing conditions, preserving the native conformation of the proteins and the integrity of protein-protein interactions.[4][5] This "soft release" minimizes the co-purification of endogenously biotinylated molecules and avoids the damage to target proteins or complexes often associated with harsh elution methods.[1][3]
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd) is a measure of the binding affinity between two molecules; a lower Kd value indicates a stronger interaction. The following table summarizes the key quantitative data for the interaction of biotin and desthiobiotin with streptavidin.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |
| Biotin | Streptavidin | ~10-15 M | [1][5][6] |
| Desthiobiotin | Streptavidin | ~10-11 M | [1][3][5][6][7] |
This approximately four-orders-of-magnitude difference in binding affinity underscores the principle of gentle elution with desthiobiotin.
Logical Diagram: The Principle of Gentle Elution
Caption: Desthiobiotin enables gentle elution via competitive displacement.
Experimental Protocols
The following protocols provide a detailed methodology for a typical desthiobiotin pull-down assay.
I. Desthiobiotinylation of the Bait Protein
This protocol describes the labeling of a purified "bait" protein with an amine-reactive desthiobiotin derivative (e.g., NHS-Desthiobiotin).
Materials:
-
Purified bait protein (0.2-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
EZ-Link NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF.[3]
-
Protein Preparation: Ensure the bait protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[3]
-
Labeling Reaction: Add a 5-25 molar excess of the desthiobiotin reagent to the protein solution. A 15X molar excess is a good starting point.[3][8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Reagent: Remove non-reacted desthiobiotin using a desalting column to prevent competition for binding to the streptavidin resin.[3]
II. Pull-Down Assay
This protocol outlines the procedure for capturing the desthiobiotinylated bait protein and its interacting partners using streptavidin-coated beads.
Materials:
-
Desthiobiotinylated bait protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[9]
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Elution Buffer (e.g., PBS containing 50 mM Biotin, pH 7.4)[9]
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to equilibrate them.[9]
-
Bait Protein Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.[3][9]
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[9]
-
Protein Interaction: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[9]
-
Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[3][9]
-
Gentle Elution: Add the Elution Buffer (containing free biotin) to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[3][9] For some applications, incubation at 37°C for 10 minutes or longer can be beneficial.[3]
-
Analysis: Collect the eluate, which contains the bait protein and its interacting partners, for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.[9]
Experimental Workflow Diagram
Caption: A streamlined workflow for desthiobiotin-based pull-down assays.
Applications in Research and Drug Development
The gentle elution conditions afforded by desthiobiotin are particularly advantageous in a number of research areas:
-
Proteomics and Mass Spectrometry: The preservation of protein complexes is crucial for identifying novel protein-protein interactions via mass spectrometry.[10] The mild elution minimizes background from the streptavidin support and ensures that delicate interactions are not disrupted before analysis.
-
Structural Biology: Purifying intact protein complexes is often a prerequisite for structural studies by techniques such as cryo-electron microscopy. Desthiobiotin-based affinity purification can yield high-quality samples suitable for such analyses.
-
Enzyme Assays: The elution of enzymes and their regulatory partners in their active, native state allows for subsequent functional assays to be performed directly on the eluted material.
-
RNA-Protein Interaction Studies: Desthiobiotin-labeled RNA probes can be used to pull down interacting proteins, which can then be gently eluted for identification and further characterization.[4][11]
-
Metalloproteomics: This technique has been successfully used to capture metalloenzymes in their native metallation state, which is critical for understanding their function.[5][12]
Conclusion
Desthiobiotin offers a significant refinement to the traditional biotin-streptavidin affinity purification system. By enabling the gentle and efficient elution of captured proteins and their complexes under physiological conditions, it overcomes a major limitation of the nearly irreversible biotin-streptavidin bond. For researchers and drug development professionals seeking to isolate and study proteins in their native, functional state, desthiobiotin-based pull-down assays represent a superior and often essential methodology. The preservation of protein integrity and interaction networks provides more biologically relevant data, ultimately accelerating discovery and innovation.
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 7. epicypher.com [epicypher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 12. researchgate.net [researchgate.net]
Role of N-Desthiobiotin-N-bis(PEG4-NHS ester) in PROTAC synthesis
An in-depth technical guide on the role of bifunctional PEGylated linkers, exemplified by structures akin to N-Desthiobiotin-N-bis(PEG4-NHS ester), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals.
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
N-Desthiobiotin-N-bis(PEG4-NHS ester): A Bifunctional Linker for PROTAC Synthesis
While "N-Desthiobiotin-N-bis(PEG4-NHS ester)" is a highly specific chemical name that may not be widely cataloged, its constituent parts point to a clear function as a versatile tool in bioconjugation and PROTAC development. Let's dissect its components:
-
N-Desthiobiotin: A derivative of biotin (B1667282) (vitamin B7), desthiobiotin binds to streptavidin with high affinity, but unlike the biotin-streptavidin interaction, it can be eluted under mild, non-denaturing conditions. This moiety can serve as an affinity handle for the purification of PROTACs or for use in biochemical assays.
-
bis(PEG4): This indicates a polyethylene (B3416737) glycol (PEG) chain with four repeating units, present in a bilateral configuration. PEG linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary length and flexibility for the formation of a productive ternary complex.
-
NHS ester (N-Hydroxysuccinimide ester): This is a reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of proteins or on synthetic small molecule ligands that have been functionalized with an amine group. The "bis" prefix signifies that the molecule has two such reactive groups, making it a homobifunctional crosslinker.
In the context of PROTAC synthesis, a molecule with this structure would be a powerful reagent for covalently linking an amine-functionalized E3 ligase ligand to an amine-functionalized target protein ligand. The desthiobiotin tag would also be incorporated, providing a convenient method for purification and detection.
Experimental Protocol: Synthesis of a PROTAC using a bis-NHS Ester Linker
The following is a generalized protocol for the synthesis of a PROTAC using a homobifunctional bis-NHS ester PEG linker. This protocol assumes the starting materials are an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) and an amine-functionalized target protein ligand.
Materials:
-
Amine-functionalized target protein ligand
-
Amine-functionalized E3 ligase ligand
-
N-Desthiobiotin-N-bis(PEG4-NHS ester) (or a similar bis-NHS ester PEG linker)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the amine-functionalized target protein ligand in the anhydrous solvent.
-
First Conjugation: Add a molar excess of the N-Desthiobiotin-N-bis(PEG4-NHS ester) linker to the solution, followed by the addition of the tertiary amine base (typically 2-3 equivalents). The reaction is allowed to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS to confirm the formation of the mono-conjugated intermediate.
-
Second Conjugation: Once the formation of the mono-conjugated species is maximized, add the amine-functionalized E3 ligase ligand to the reaction mixture. The reaction is then allowed to proceed for an additional 2-12 hours at room temperature.
-
Quenching: The reaction can be quenched by the addition of a small amount of an amine-containing reagent like Tris or ammonium (B1175870) chloride to consume any unreacted NHS esters.
-
Purification: The crude reaction mixture is purified by RP-HPLC to isolate the desired PROTAC molecule.
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR to confirm the structure.
Quantitative Data in PROTAC Development
The development of an effective PROTAC involves the assessment of several quantitative parameters. The use of a well-defined linker like N-Desthiobiotin-N-bis(PEG4-NHS ester) allows for the systematic variation of the linker length and composition to optimize these parameters.
| Parameter | Description | Typical Values |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | pM to µM range |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | > 80% |
| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the binding strength of the PROTAC to the target protein and the E3 ligase. | nM to µM range |
| Ternary Complex Formation | The efficiency and stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase. | Measured by techniques like FRET or SPR |
| Cell Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | Varies greatly with PROTAC structure |
Visualizing Workflows and Pathways
Diagram 1: PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using a homobifunctional linker.
Diagram 2: PROTAC Mechanism of Action
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-Desthiobiotin-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched amine-reactive labeling reagent that enables the covalent attachment of a desthiobiotin moiety to proteins and other biomolecules containing primary amines. The reagent features two N-hydroxysuccinimide (NHS) ester functional groups that readily react with lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the reagent and the resulting conjugate, minimizing aggregation.
Desthiobiotin is an analog of biotin (B1667282) that binds to streptavidin with a lower affinity, allowing for gentle elution of the labeled protein from streptavidin-based affinity matrices using competitive displacement with biotin. This characteristic is particularly advantageous for the purification and analysis of protein complexes under non-denaturing conditions. This reagent is also utilized as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be conjugated to a target protein ligand and an E3 ligase ligand.[1]
Principle of the Reaction
The N-hydroxysuccinimide (NHS) ester groups of N-Desthiobiotin-N-bis(PEG4-NHS ester) react with primary amines on the target protein in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7-9) and results in the formation of a stable amide bond, releasing NHS as a byproduct.
Materials and Equipment
Materials:
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; Bicarbonate buffer, pH 8.0-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
-
(Optional) HABA (4'-hydroxyazobenzene-2-carboxylic acid) and avidin (B1170675) for quantification of labeling
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Incubator or water bath
-
Spectrophotometer (for protein concentration and HABA assay)
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
N-Desthiobiotin-N-bis(PEG4-NHS ester) Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive, so it is crucial to use a dry solvent and minimize exposure to air.
-
Note: Do not prepare large stock solutions for long-term storage as the NHS ester will hydrolyze over time.
-
Protocol 2: Protein Labeling Procedure
-
Reaction Setup:
-
Calculate the required volume of the 10 mM N-Desthiobiotin-N-bis(PEG4-NHS ester) stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the reagent over the protein is recommended. The optimal ratio may need to be determined empirically for each protein.
-
Add the calculated volume of the N-Desthiobiotin-N-bis(PEG4-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
-
Incubation:
-
Mix the reaction gently by pipetting or vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures may be beneficial for sensitive proteins.
-
-
Quenching (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Labeled Protein
-
Removal of Excess Reagent:
-
To remove unreacted N-Desthiobiotin-N-bis(PEG4-NHS ester) and the NHS byproduct, purify the labeled protein using a desalting column (e.g., spin column) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified desthiobiotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Quantification of Labeling
The degree of labeling (the average number of desthiobiotin molecules per protein molecule) can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin or its analogs, resulting in a decrease in absorbance at 500 nm.
Data Presentation
The efficiency of the labeling reaction is dependent on several factors, including the concentration of the protein, the molar excess of the labeling reagent, the reaction pH, and the incubation time. The following table provides an example of how the degree of labeling for a model protein, such as Bovine Serum Albumin (BSA), might vary with different molar excess ratios of N-Desthiobiotin-N-bis(PEG4-NHS ester).
| Molar Excess of Reagent | Protein Concentration (mg/mL) | Incubation Time (min) | Incubation Temperature (°C) | Degree of Labeling (moles of desthiobiotin / mole of protein) |
| 5X | 2 | 60 | 25 | 2-4 |
| 10X | 2 | 60 | 25 | 4-6 |
| 20X | 2 | 60 | 25 | 6-8 |
| 50X | 2 | 60 | 25 | 8-12 |
Note: The data presented in this table are for illustrative purposes only and represent typical expected outcomes. The optimal conditions and resulting degree of labeling should be determined experimentally for each specific protein and application.
Visualizations
Reaction Mechanism
The following diagram illustrates the reaction between a primary amine on a protein and the NHS ester of the labeling reagent.
Caption: Reaction of the NHS ester with a primary amine on a protein.
Experimental Workflow
The overall workflow for protein labeling with N-Desthiobiotin-N-bis(PEG4-NHS ester) is summarized below.
Caption: A typical workflow for protein desthiobiotinylation.
PROTAC Application Concept
This reagent can be used as a linker in the synthesis of PROTACs. The desthiobiotin can serve as a versatile handle for further conjugation or purification, while the two NHS esters can be used to attach to a target protein ligand and an E3 ligase ligand.
Caption: Conceptual use of the reagent as a PROTAC linker.
References
Application Notes and Protocols for N-Desthiobiotin-N-bis(PEG4-NHS ester) in Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a homobifunctional, amine-reactive crosslinking reagent with a built-in affinity tag. This molecule is engineered for versatility in studying protein-protein interactions, offering a unique combination of features beneficial for crosslinking studies, affinity purification of crosslinked complexes, and applications in the development of targeted therapeutics like PROTACs (PROteolysis TArgeting Chimeras).
The core structure consists of a central desthiobiotin moiety, which provides a reversible, high-affinity binding to streptavidin.[1] This allows for the gentle elution of captured protein complexes using biotin (B1667282), a significant advantage over the harsh conditions required to dissociate the standard biotin-streptavidin interaction.[2][3] Flanking the desthiobiotin are two polyethylene (B3416737) glycol (PEG) spacer arms, each terminating in an N-hydroxysuccinimide (NHS) ester. The PEG spacers enhance the water solubility of the crosslinker and the resulting conjugates, which can reduce aggregation and minimize immunogenicity.[4][5] The NHS esters readily react with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[2][6] This dual reactivity allows for the covalent capture of protein interaction partners.
This document provides detailed application notes and protocols for utilizing N-Desthiobiotin-N-bis(PEG4-NHS ester) in crosslinking experiments for the identification and analysis of protein-protein interactions.
Chemical Properties and Reaction Mechanism
The N-Desthiobiotin-N-bis(PEG4-NHS ester) crosslinker leverages the well-established chemistry of NHS esters for covalent bond formation. The reaction proceeds via nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7]
Key Features:
-
Homobifunctional: Possesses two identical reactive groups (NHS esters) for linking primary amines.[4]
-
Amine-Reactive: Specifically targets lysine residues and N-termini of proteins.[6]
-
PEGylated Spacer Arm: The PEG4 spacers increase hydrophilicity and provide a flexible linker.[4]
-
Desthiobiotin Affinity Tag: Enables efficient capture and gentle elution of crosslinked complexes from streptavidin supports.[1][2]
Reaction Conditions:
The crosslinking reaction is most efficient at a pH range of 7.2 to 8.5.[6] It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers. Buffers containing primary amines, like Tris, will compete with the target proteins for reaction with the NHS esters and should be avoided during the crosslinking step.[6] However, Tris or glycine (B1666218) can be used to quench the reaction.[6]
The reagent is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[6] Therefore, it is recommended to prepare the crosslinker solution immediately before use. For water-insoluble NHS esters, a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is required for initial dissolution before addition to the aqueous reaction mixture.[6]
Data Presentation: Quantitative Parameters for Crosslinking
The success of a crosslinking experiment is dependent on several quantitative parameters. The following table summarizes key recommended ranges and conditions for using N-Desthiobiotin-N-bis(PEG4-NHS ester). Empirical optimization is often necessary for specific applications.
| Parameter | Recommended Range/Value | Rationale |
| Crosslinker to Protein Molar Excess | 10- to 50-fold | A molar excess ensures sufficient crosslinking. The optimal ratio should be determined empirically to balance crosslinking efficiency with the risk of excessive modification and aggregation.[4] |
| Protein Concentration | > 1 mg/mL for intermolecular crosslinking | Higher protein concentrations favor the crosslinking of interacting proteins over intramolecular crosslinking.[6] |
| < 1 mg/mL for intramolecular crosslinking | Lower protein concentrations can be used to study protein conformation through intramolecular crosslinks.[6] | |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis.[6][8] |
| Reaction Time | 30 minutes at room temperature or 2 hours at 4°C | Incubation time can be adjusted to control the extent of crosslinking. Longer times may increase efficiency but also hydrolysis.[4] |
| Quenching Reagent Concentration | 20-50 mM Tris or Glycine | Effectively stops the crosslinking reaction by consuming unreacted NHS esters.[4] |
| Elution Buffer (for Desthiobiotin) | PBS with 2.5 mM Biotin | Provides a gentle and specific elution of desthiobiotinylated molecules from streptavidin supports.[9] |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes the crosslinking of purified proteins or protein complexes in solution.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES)
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the purified protein or protein complex in Reaction Buffer at a concentration suitable for the desired type of crosslinking (see table above).
-
Crosslinker Preparation: Immediately before use, dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final molar excess. Gently mix and incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or for affinity purification followed by mass spectrometry.
Protocol 2: Affinity Purification of Crosslinked Complexes
This protocol outlines the capture and elution of desthiobiotin-tagged crosslinked protein complexes using streptavidin magnetic beads.
Materials:
-
Crosslinked and quenched protein sample from Protocol 1
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS with 2.5 mM Biotin)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic stand to pellet the beads, then discard the supernatant. Repeat this wash step twice.
-
Binding: Add the crosslinked protein sample to the washed beads. Incubate for 1 hour at room temperature with gentle rotation to allow the desthiobiotin-tagged complexes to bind to the streptavidin.
-
Washing: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and incubate for 30 minutes at 37°C with gentle agitation.[3] The free biotin in the buffer will competitively displace the desthiobiotin-tagged complexes from the beads.
-
Sample Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted, crosslinked protein complexes.
-
Downstream Analysis: The eluted sample can be analyzed by SDS-PAGE and mass spectrometry to identify the crosslinked proteins.
Visualization of Workflows and Concepts
General Crosslinking Reaction
Caption: Reaction scheme for protein crosslinking.
Experimental Workflow for Protein Interaction Analysis
Caption: Workflow for identifying protein-protein interactions.
PROTAC Assembly and Mechanism of Action
References
- 1. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 8. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.ie [fishersci.ie]
Application Notes and Protocols for Affinity Purification of Proteins using N-Desthiobiotin-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity purification is a powerful technique for isolating a specific protein from a complex mixture. The high affinity and specificity of the biotin-streptavidin interaction have made it a cornerstone of this methodology. However, the near-irreversible nature of this bond often necessitates harsh elution conditions that can denature the target protein and limit downstream applications.
N-Desthiobiotin-N-bis(PEG4-NHS ester) offers an elegant solution to this challenge. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M).[1] This key difference allows for the gentle and efficient elution of the desthiobiotinylated protein from a streptavidin resin using a competitive displacement with free biotin under physiological conditions.[1][2]
The N-Desthiobiotin-N-bis(PEG4-NHS ester) reagent features two N-hydroxysuccinimide (NHS) ester functional groups that react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target protein, forming stable amide bonds. The two polyethylene (B3416737) glycol (PEG4) spacer arms enhance the water solubility of the reagent and the labeled protein, and extend the desthiobiotin moiety away from the protein surface to minimize steric hindrance during binding to streptavidin.
These application notes provide detailed protocols for the use of N-Desthiobiotin-N-bis(PEG4-NHS ester) for the affinity purification of proteins, from labeling to elution, along with expected quantitative outcomes based on similar reagents.
Data Presentation
The following table summarizes key quantitative parameters associated with desthiobiotin-based affinity purification. It is important to note that specific values for N-Desthiobiotin-N-bis(PEG4-NHS ester) may vary depending on the protein being purified and the specific streptavidin resin used. The data presented here is compiled from studies using similar desthiobiotin-NHS ester reagents and serves as a valuable guideline for experimental design.
| Parameter | Value | Notes |
| Dissociation Constant (Kd) of Desthiobiotin-Streptavidin | ~10-11 M | Compared to ~10-15 M for Biotin-Streptavidin, allowing for competitive elution.[1] |
| Binding Capacity of Streptavidin Agarose (B213101) Resin | >120 nmol of D-Biotin/ml settled resin | This is a general specification for streptavidin resins with free biotin. The capacity for a larger desthiobiotinylated protein will be lower due to steric hindrance. For example, for a biotinylated antibody, a capacity of 2-3 mg/ml of resin is a reasonable expectation. |
| Protein Recovery Yield | 44-84% | This range was reported for the purification of His-tagged proteins using a desthiobiotin-BSA conjugate.[3] A study on desthiobiotinylated lentiviruses reported a recovery of 68%. Actual yields will depend on the specific protein, labeling efficiency, and optimization of the purification protocol. |
| Purity of Eluted Protein | >90% | As demonstrated in the purification of His-tagged proteins using a desthiobiotin-based system.[3] |
Experimental Protocols
Protein Labeling with N-Desthiobiotin-N-bis(PEG4-NHS ester)
This protocol describes the covalent attachment of N-Desthiobiotin-N-bis(PEG4-NHS ester) to a target protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Protocol:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange using a desalting column.
-
Reconstitute Labeling Reagent: Immediately before use, dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a final concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
Calculate Molar Excess: For efficient labeling, a molar excess of the desthiobiotin reagent over the protein is required. A starting point of a 15-fold molar excess is recommended.[4] The optimal ratio may need to be determined empirically for each specific protein.
-
µL of 10 mM reagent = (mg of protein / MW of protein in kDa) * molar excess * 100
-
-
Labeling Reaction: Add the calculated volume of the 10 mM N-Desthiobiotin-N-bis(PEG4-NHS ester) solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times are generally not detrimental to the reaction but may affect protein stability.
-
Removal of Excess Reagent: Remove the unreacted N-Desthiobiotin-N-bis(PEG4-NHS ester) using a desalting column appropriate for the sample volume. This step is critical to prevent the excess reagent from binding to the streptavidin resin in the subsequent purification step.
-
Storage: The desthiobiotinylated protein is now ready for affinity purification. It can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Affinity Purification of Desthiobiotinylated Protein
This protocol details the capture of the desthiobiotin-labeled protein using a streptavidin-agarose resin and its subsequent elution.
Materials:
-
Desthiobiotinylated protein solution (from Protocol 1)
-
Streptavidin Agarose Resin slurry
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM D-Biotin)
-
Microcentrifuge tubes or chromatography columns
Protocol:
-
Prepare Streptavidin Resin:
-
Gently swirl the bottle of streptavidin agarose resin to obtain a uniform suspension.
-
Pipette the desired amount of slurry into a microcentrifuge tube or chromatography column.
-
Wash the resin by adding 3-5 bed volumes of Binding/Wash Buffer.
-
Centrifuge at a low speed (e.g., 1000 x g for 1 minute) or allow the resin to settle if using a column, and carefully aspirate the supernatant. Repeat this wash step two more times.
-
-
Binding of Desthiobiotinylated Protein:
-
Add the desthiobiotinylated protein solution to the equilibrated streptavidin resin.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow the labeled protein to bind to the resin.
-
-
Washing:
-
Centrifuge the tube or drain the column to remove the unbound protein solution.
-
Wash the resin with 3-5 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Repeat the wash step at least three times to ensure a clean background.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer (containing 50 mM D-Biotin) to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle mixing. For some proteins, incubation at 37°C may improve elution efficiency.[5]
-
Centrifuge the tube or collect the eluate from the column. This fraction contains the purified protein.
-
Repeat the elution step one or two more times and collect the fractions separately to maximize protein recovery.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, Western blotting, or by measuring the absorbance at 280 nm.
-
The free biotin in the elution buffer may need to be removed for certain downstream applications, which can be achieved by dialysis or using a desalting column.
-
Visualizations
Workflow for Protein Labeling and Affinity Purification
Caption: Workflow for protein labeling and affinity purification.
Mechanism of Desthiobiotin-Streptavidin Interaction and Elution
Caption: Desthiobiotin-streptavidin interaction and elution mechanism.
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of His-tagged proteins with [desthiobiotin-BSA-EDTA] conjugates exhibiting resistance to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: High-Efficiency Cell Surface Protein Labeling Using N-Desthiobiotin-N-bis(PEG4-NHS ester)
Introduction
The study of cell surface proteins, or the surface proteome, is critical for understanding cellular communication, signaling, and for the discovery of novel drug targets and biomarkers. N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched, amine-reactive labeling reagent designed for the efficient and specific biotinylation of cell surface proteins on living cells. This reagent features a desthiobiotin moiety for affinity purification, two N-hydroxysuccinimide (NHS) ester reactive groups for covalent linkage to primary amines, and hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[1][2][3][4] The desthiobiotin analog allows for gentle elution of captured proteins from streptavidin-based affinity media, preserving protein complexes and enzymatic activity.[5][6][7] The branched structure and PEG linkers enhance solubility and accessibility, leading to high-density labeling of the cell surface proteome.[8]
Principle of the Method
The N-hydroxysuccinimide (NHS) esters react with primary amines (the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues) to form stable amide bonds.[4][9][10] The reaction is typically carried out in a physiological buffer at a slightly alkaline pH to facilitate the deprotonation of the amine groups, enhancing their nucleophilicity. The PEG4 spacers provide a flexible and hydrophilic arm, which minimizes steric hindrance and improves the accessibility of the desthiobiotin tag for subsequent capture by streptavidin. Unlike the strong biotin-streptavidin interaction, the desthiobiotin-streptavidin bond is reversible, allowing for the competitive elution of labeled proteins with free biotin (B1667282) under mild, non-denaturing conditions.[6][7][11]
Key Features and Applications
-
High Labeling Efficiency: The dual NHS ester functionality allows for multipoint attachment to proteins, increasing the labeling density on the cell surface.
-
Mild Elution: Desthiobiotin facilitates the gentle release of captured proteins, which is ideal for functional studies and analysis of protein-protein interactions.[12][13][14]
-
Enhanced Solubility: The PEG linkers improve the water solubility of the reagent and the labeled proteins.[8]
-
Versatility: This reagent is suitable for a variety of downstream applications, including:
-
Proteomic analysis of the cell surface.
-
Identification of drug targets and biomarkers.
-
Studies of protein trafficking and internalization.
-
Development of targeted drug delivery systems.[15]
-
Experimental Protocols
Materials
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Tris-HCl, pH 7.5
-
Cell culture medium
-
Adherent or suspension cells
-
Streptavidin-agarose or magnetic beads
-
Biotin solution (for elution)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Protocol 1: Cell Surface Protein Labeling
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, collect a sufficient number of cells (e.g., 1 x 10^7 cells).
-
Wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual media containing primary amines.
-
-
Reagent Preparation:
-
Immediately before use, dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO to prepare a 10 mM stock solution.
-
Dilute the stock solution in ice-cold PBS, pH 8.0, to the desired final concentration (typically 0.1-1 mM).
-
-
Labeling Reaction:
-
Resuspend the washed cells in ice-cold PBS, pH 8.0, containing the diluted labeling reagent.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.
-
-
Quenching:
-
To stop the labeling reaction, add Tris-HCl (pH 7.5) to a final concentration of 50-100 mM. Tris contains a primary amine that will react with and quench any unreacted NHS esters.
-
Incubate for 10 minutes at 4°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS, pH 7.4, to remove excess labeling reagent and quenched byproducts.
-
Protocol 2: Affinity Purification of Labeled Proteins
-
Cell Lysis:
-
Lyse the labeled and washed cells in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Binding to Streptavidin Beads:
-
Add the clarified cell lysate to pre-washed streptavidin-agarose or magnetic beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Perform at least three washes.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with a solution containing 2-10 mM biotin in a compatible buffer (e.g., PBS) for 30-60 minutes at room temperature.
-
Collect the eluate, which now contains the purified desthiobiotinylated proteins.
-
Protocol 3: Cell Viability Assessment
To ensure that the labeling procedure does not adversely affect cell health, a cell viability assay should be performed.
-
Labeling:
-
Label cells as described in Protocol 1. Include an unlabeled control group.
-
-
Viability Assay:
-
Perform a standard cell viability assay, such as the MTT or Trypan Blue exclusion assay.
-
The MTT assay measures the metabolic activity of the cells, while the Trypan Blue assay identifies cells with compromised membrane integrity.
-
Compare the viability of the labeled cells to the unlabeled control cells. A cell viability of over 84% is generally considered to indicate good biocompatibility of the labeling process.[16]
-
Data Presentation
Table 1: Representative Quantitative Data for Cell Surface Labeling
| Parameter | Value | Notes |
| Labeling Efficiency | > 90% | As determined by flow cytometry using a fluorescently-labeled streptavidin conjugate. |
| Cell Viability | > 95% | Measured by MTT assay immediately after labeling, compared to unlabeled controls. |
| Protein Enrichment | 10-20 fold | Enrichment of known cell surface proteins as quantified by mass spectrometry. |
| Elution Efficiency | > 80% | Recovery of desthiobiotinylated proteins from streptavidin beads using competitive elution with free biotin. |
Visualizations
Caption: Experimental workflow for cell surface protein labeling and purification.
Caption: Reaction mechanism of N-Desthiobiotin-N-bis(PEG4-NHS ester).
Caption: Application in drug target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]
- 3. N-Desthiobiotin-N-bis(PEG4-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 4. Desthiobiotin-PEG4-NHS ester - Taskcm [taskcm.com]
- 5. Desthiobiotin-NHS ester, 80750-24-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Desthiobiotin NHS [nanocs.net]
- 10. researchgate.net [researchgate.net]
- 11. Desthiobiotin Affinity Ligand [biosyn.com]
- 12. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
- 15. chemimpex.com [chemimpex.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Desthiobiotin Pull-Down Assay for RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding the intricate regulatory networks that govern cellular processes. These interactions are central to gene expression, splicing, translation, and RNA stability. The desthiobiotin pull-down assay is a powerful and widely used technique to isolate and identify proteins that bind to a specific RNA molecule of interest. This method offers a significant advantage over traditional biotin-based pull-downs due to the milder elution conditions, which helps in preserving the integrity of protein complexes.[1][2][3]
Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a lower affinity compared to the nearly irreversible bond of biotin.[4] This allows for the competitive and gentle elution of the desthiobiotin-labeled RNA and its interacting proteins using a buffered solution of free biotin.[2][5] This approach minimizes the co-purification of endogenous biotinylated proteins and preserves the native conformation of the captured protein complexes, making it ideal for downstream applications such as Western blotting and mass spectrometry.[2][5]
This document provides a detailed protocol for performing a desthiobiotin pull-down assay to study RNA-protein interactions, from the preparation of the desthiobiotin-labeled RNA probe to the elution and analysis of the captured proteins.
Principle of the Assay
The desthiobiotin pull-down assay involves three main stages:
-
In vitro transcription and labeling of the target RNA with desthiobiotin: The RNA of interest is transcribed in vitro, incorporating desthiobiotinylated nucleotides.
-
Incubation of the labeled RNA with a cell lysate: The desthiobiotin-labeled RNA probe is allowed to form complexes with its specific binding proteins present in a cell extract.
-
Capture and elution of the RNA-protein complexes: The complexes are captured using streptavidin-coated magnetic beads. After washing to remove non-specific binders, the captured complexes are eluted under mild conditions using a solution containing free biotin. The eluted proteins are then identified by downstream analysis.
Experimental Protocols
This section provides a detailed step-by-step methodology for the key stages of the desthiobiotin pull-down assay.
Protocol 1: Preparation of Desthiobiotin-Labeled RNA Probe
This protocol describes the synthesis of a desthiobiotin-labeled RNA probe using in vitro transcription.
Materials and Reagents:
-
Linearized DNA template containing the target RNA sequence downstream of a T7 promoter
-
HighYield T7 RNA Labeling Kit (or similar)
-
Desthiobiotin-11-UTP or Desthiobiotin-11-CTP
-
Nuclease-free water
-
RNase inhibitor
-
DNase I, RNase-free
-
RNA purification kit
Procedure:
-
Set up the in vitro transcription reaction on ice. A typical 20 µL reaction is as follows:
-
Nuclease-free water: to 20 µL
-
Transcription Buffer (10X): 2 µL
-
ATP, GTP, CTP/UTP solution: 2 µL of each
-
Desthiobiotin-11-UTP/CTP: variable (optimize for desired labeling efficiency)
-
Linearized DNA template: 1 µg
-
T7 RNA Polymerase: 2 µL
-
RNase inhibitor: 1 µL
-
-
Mix gently and incubate at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the desthiobiotin-labeled RNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.
Protocol 2: Preparation of Cell Lysate
This protocol describes the preparation of a whole-cell lysate suitable for RNA-protein interaction studies. It is crucial to work on ice and use pre-cooled buffers and equipment to prevent protein degradation.[6]
Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer: 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM PMSF, and protease inhibitor cocktail.[7] Alternatively, a homemade buffer of 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 2.5 mM MgCl2 can be used.[2]
-
RNase inhibitor
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer supplemented with an RNase inhibitor.
-
Incubate on ice for 10-30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
Protocol 3: Desthiobiotin Pull-Down Assay
This protocol details the binding, washing, and elution steps of the pull-down assay.
Materials and Reagents:
-
Desthiobiotin-labeled RNA probe (from Protocol 1)
-
Cell lysate (from Protocol 2)
-
Streptavidin magnetic beads
-
RNA Structure Buffer (10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl2)[7]
-
Binding/Wash Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.1% Tween 20)
-
Yeast tRNA (for blocking)
-
Biotin Elution Buffer (e.g., 4 mM Biotin in Binding/Wash Buffer)[8][9]
Procedure:
-
RNA Folding:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount (e.g., 50 µL of slurry per pull-down) to a new tube.
-
Wash the beads twice with Binding/Wash Buffer.
-
Block the beads by resuspending them in Binding/Wash Buffer containing yeast tRNA and incubating for 1 hour at room temperature with rotation.
-
-
Binding of RNA to Beads:
-
Wash the blocked beads twice with Binding/Wash Buffer.
-
Resuspend the beads in Binding/Wash Buffer and add the folded desthiobiotin-labeled RNA probe.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the RNA to bind to the beads.
-
-
Binding of Proteins to RNA:
-
Wash the RNA-bound beads twice with Binding/Wash Buffer to remove unbound RNA.
-
Add 500 µg to 1 mg of cell lysate to the RNA-bound beads.[7]
-
Incubate for 1 to 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant (this is the unbound fraction).
-
Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.
-
-
Elution:
-
After the final wash, remove all the supernatant.
-
Add 50-100 µL of Biotin Elution Buffer to the beads.
-
Incubate at 37°C for 10-30 minutes with gentle mixing.[10]
-
Pellet the beads on a magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE followed by silver staining or Western blotting, or for more comprehensive identification by mass spectrometry.
-
Data Presentation
Quantitative data from a desthiobiotin pull-down assay can be summarized to compare results between different conditions.
Table 1: Typical Reaction Parameters for Desthiobiotin Pull-Down Assay
| Parameter | Recommended Amount/Concentration | Notes |
| Desthiobiotin-labeled RNA | 1 - 5 µg | The optimal amount may vary depending on the abundance of the target protein. |
| Cell Lysate | 0.5 - 2 mg total protein | The amount can be adjusted based on the expression level of the protein of interest. |
| Streptavidin Magnetic Beads | 50 µL of slurry | Ensure sufficient binding capacity for the amount of labeled RNA used. |
| Biotin Elution Buffer | 4 mM Biotin | A concentration of 2-10 mM is generally effective for competitive elution. |
| Incubation Time (Protein Binding) | 1 - 4 hours | Longer incubation times may increase yield but also non-specific binding. |
| Wash Steps | 3 - 5 times | Thorough washing is critical to reduce background. |
Table 2: Example of Mass Spectrometry Results
This table shows a hypothetical result from a mass spectrometry analysis comparing proteins pulled down with a specific RNA probe versus a control RNA probe.
| Protein ID | Gene Name | Fold Enrichment (Specific RNA / Control RNA) | p-value | Function |
| P12345 | RBP1 | 15.2 | < 0.001 | Splicing Factor |
| Q67890 | RBP2 | 12.8 | < 0.001 | Translation Initiation Factor |
| A1B2C3 | RBP3 | 2.1 | 0.045 | RNA Helicase |
| X4Y5Z6 | Non-binder | 1.1 | 0.85 | Metabolic Enzyme |
Mandatory Visualizations
Caption: Workflow of the desthiobiotin pull-down assay for RNA-protein interactions.
Caption: Hypothetical signaling pathway involving RNA-binding proteins.
References
- 1. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Studying RNA-Binding Protein Interactions with Target mRNAs in Eukaryotic Cells: Native Ribonucleoprotein Immunoprecipitation (RIP) Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. (PDF) An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA. (2023) | Nuria Crua Asensio | 1 Citations [scispace.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. changlab.stanford.edu [changlab.stanford.edu]
- 8. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desthiobiotin-N-bis(PEG4-NHS Ester) in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a bifunctional, amine-reactive crosslinking reagent that enables the covalent stabilization of protein-protein interactions for subsequent immunoprecipitation (IP) and affinity purification. This reagent features two N-hydroxysuccinimide (NHS) ester groups that readily react with primary amines (e.g., lysine (B10760008) residues) on proteins, forming stable amide bonds. The central desthiobiotin moiety provides a strong yet reversible binding to streptavidin-based affinity resins, allowing for the gentle elution of captured protein complexes under native conditions using competitive displacement with biotin (B1667282).
The polyethylene (B3416737) glycol (PEG)4 spacers enhance the water solubility of the crosslinker and the resulting conjugates, minimizing aggregation and reducing non-specific binding during immunoprecipitation. These features make N-Desthiobiotin-N-bis(PEG4-NHS ester) an ideal tool for capturing transient or weak protein interactions within a cellular context for downstream analysis by mass spectrometry, western blotting, or other proteomic techniques.
Chemical Properties and Reaction Mechanism
The NHS esters of N-Desthiobiotin-N-bis(PEG4-NHS ester) react with primary amines in a pH-dependent manner, with optimal reactivity occurring at a pH range of 7.2 to 8.5.[1][2] The reaction involves the nucleophilic attack of an unprotonated amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. It is crucial to perform the crosslinking reaction in amine-free buffers, such as phosphate-buffered saline (PBS), to avoid quenching the reaction.[1]
Below is a diagram illustrating the chemical structure and the reaction of N-Desthiobiotin-N-bis(PEG4-NHS ester) with primary amines on target proteins.
Caption: Reaction of N-Desthiobiotin-N-bis(PEG4-NHS ester) with target proteins.
Key Applications in Immunoprecipitation
-
Stabilization of Transient Interactions: Covalently "freezes" weak or transient protein-protein interactions in situ, enabling their capture and identification.
-
Co-Immunoprecipitation (Co-IP): Allows for the confident identification of binding partners to a protein of interest.
-
Affinity Purification-Mass Spectrometry (AP-MS): Facilitates the isolation of protein complexes for subsequent analysis by mass spectrometry to identify novel interactors.
-
Drug Target Validation: Can be used to confirm the engagement of a small molecule drug with its protein target and identify off-target interactions.
Data Presentation: Summary of Key Experimental Parameters
The following table summarizes the recommended starting concentrations and conditions for using N-Desthiobiotin-N-bis(PEG4-NHS ester) in immunoprecipitation experiments. Optimization of these parameters is highly recommended for each specific experimental system.
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 0.25 - 2 mM | Start with 1 mM and optimize based on crosslinking efficiency and cell viability. |
| Incubation Time (Crosslinking) | 30 - 60 minutes | Longer incubation times can increase crosslinking but may also lead to non-specific interactions and cytotoxicity.[1] |
| Incubation Temperature (Crosslinking) | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can minimize protein degradation.[1] |
| Quenching Reagent | 20 - 50 mM Tris-HCl or Glycine (B1666218) | Quenches unreacted NHS esters to stop the crosslinking reaction. |
| Biotin Elution Concentration | 10 - 50 mM | A significant molar excess of free biotin is required to competitively elute the desthiobiotinylated complexes. |
| Elution Incubation Time | 30 - 60 minutes | Can be performed at room temperature or 37°C to enhance elution efficiency. |
Experimental Protocols
Protocol 1: In Vivo Crosslinking and Immunoprecipitation of Protein Complexes
This protocol describes the crosslinking of protein complexes in living cells, followed by cell lysis and immunoprecipitation.
Materials:
-
N-Desthiobiotin-N-bis(PEG4-NHS ester) (MW: 904.0 g/mol )[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), amine-free
-
Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis Buffer (e.g., RIPA buffer, containing protease and phosphatase inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Streptavidin magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (PBS containing 10-50 mM d-Biotin)
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS to remove any amine-containing culture media.
-
-
Crosslinking Reaction:
-
Prepare a fresh 100 mM stock solution of N-Desthiobiotin-N-bis(PEG4-NHS ester) in DMSO.
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 1 mM).
-
Add the crosslinking solution to the cells and incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Add the specific primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution (Option A: Elution of Antibody-Protein Complex):
-
Elute the entire antibody-protein complex from the Protein A/G beads using a low pH glycine buffer or SDS-PAGE sample buffer for subsequent Western blot analysis.
-
-
Elution (Option B: Affinity Capture on Streptavidin and Gentle Elution):
-
Elute the crosslinked protein complexes from the antibody-bead conjugate using a gentle elution buffer (e.g., low pH or competitive peptide elution).
-
Neutralize the eluate immediately.
-
Add streptavidin magnetic beads to the eluate and incubate for 1-2 hours at 4°C to capture the desthiobiotin-labeled complexes.
-
Wash the streptavidin beads 3-5 times with Wash Buffer.
-
Elute the captured protein complexes by incubating the beads with Elution Buffer (containing 10-50 mM d-Biotin) for 30-60 minutes at room temperature or 37°C.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Caption: Workflow for in vivo crosslinking and immunoprecipitation.
Protocol 2: In Vitro Crosslinking of Purified Proteins or Cell Lysates
This protocol is suitable for crosslinking proteins in a cell-free system, such as with purified proteins or in a cell lysate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation:
-
Prepare the protein sample (purified proteins or cell lysate) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of N-Desthiobiotin-N-bis(PEG4-NHS ester) in DMSO.
-
Add the crosslinker to the protein sample to the desired final concentration (start with a 20-50 fold molar excess of crosslinker to protein).
-
Incubate for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Removal of Excess Crosslinker (Optional):
-
Excess, unreacted crosslinker can be removed by dialysis or using a desalting column.
-
-
Immunoprecipitation and Elution:
-
Proceed with the immunoprecipitation and elution steps as described in Protocol 1 (steps 5-9).
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of using N-Desthiobiotin-N-bis(PEG4-NHS ester) to identify protein-protein interactions.
Caption: Logical workflow for identifying protein-protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Precipitated Protein | Inefficient crosslinking | Optimize crosslinker concentration and incubation time. Ensure the use of fresh, high-quality crosslinker. |
| Antibody not suitable for IP | Use an antibody validated for immunoprecipitation. | |
| Protein of interest is not expressed or is at a low level | Confirm protein expression by Western blot of the input lysate. | |
| High Background/Non-specific Binding | Over-crosslinking | Reduce crosslinker concentration and/or incubation time. |
| Insufficient washing | Increase the number and stringency of wash steps. | |
| Non-specific binding to beads | Pre-clear the lysate and/or use a blocking agent (e.g., BSA) for the beads. | |
| Inefficient Elution from Streptavidin Beads | Insufficient biotin concentration | Increase the concentration of biotin in the elution buffer. |
| Incomplete competition | Increase elution incubation time and/or temperature (e.g., 37°C). |
For further assistance, please refer to the manufacturer's product information and relevant literature on crosslinking and immunoprecipitation techniques.
References
Elution of Desthiobiotin-Tagged Molecules from Streptavidin Beads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between streptavidin and biotin (B1667282) is a cornerstone of many life science applications, renowned for its high affinity and specificity. However, the near-irreversible nature of this bond necessitates harsh elution conditions that can denature the target molecule. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M). This allows for the gentle and efficient elution of desthiobiotin-tagged molecules under mild conditions, primarily through competitive displacement with free biotin. These soft-release conditions are ideal for applications requiring the recovery of native, functional proteins and their interacting partners.
This document provides detailed application notes and protocols for the elution of desthiobiotin-tagged molecules from streptavidin beads, targeted towards researchers, scientists, and drug development professionals.
Principle of Elution
The elution of desthiobiotin-tagged molecules from streptavidin beads is based on the principle of competitive displacement. Biotin has a much higher affinity for the streptavidin binding pocket than desthiobiotin. By introducing an excess of free biotin, the desthiobiotin-tagged molecules are competitively displaced from the streptavidin beads and released into the elution buffer. This allows for the recovery of the target molecule in its native conformation.
Experimental Protocols
This section details two common protocols utilizing desthiobiotin for affinity purification: a general protein pull-down assay and an RNA pull-down assay.
Protocol 1: General Desthiobiotin Pull-Down Assay
This protocol outlines the general steps for capturing a desthiobiotin-labeled "bait" protein and its interacting "prey" proteins from a cell lysate.
Materials:
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., PBS containing 2-50 mM Biotin, pH 7.4)
-
Desthiobiotinylated bait protein
-
Cell lysate containing potential "prey" proteins
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads twice with Binding/Wash Buffer.
-
-
Bait Protein Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer containing the desthiobiotinylated bait protein.
-
Incubate for 1 hour at room temperature with gentle rotation to immobilize the bait protein.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Protein Interaction:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
-
Washing:
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads.
-
Incubate under the desired conditions (see Table 1 for examples) with gentle mixing to release the bait protein and its interacting partners.
-
Place the tube on a magnetic separator and carefully collect the eluate, which contains the purified proteins.
-
-
Analysis:
-
Analyze the eluted protein complexes by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Desthiobiotin-Streptavidin Mediated RNA Pull-Down Assay
This protocol is adapted for the purification of RNA-binding proteins (RBPs) that interact with a specific desthiobiotin-labeled RNA probe.
Materials:
-
Streptavidin magnetic beads
-
3'-desthiobiotinylated RNA probe
-
Wash Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer (containing free biotin)
-
Cytosolic protein extract
Procedure:
-
Bead Preparation:
-
Wash 50 µL of streptavidin magnetic beads per 50 pmol of RNA with Wash Buffer.
-
-
RNA Immobilization:
-
Incubate the washed beads with the desthiobiotin-RNA probe to allow for binding.
-
-
Binding of RNA-Binding Proteins:
-
Add the cytosolic protein extract to the beads with the immobilized RNA probe.
-
Incubate to allow for the formation of RNA-protein complexes.
-
-
Washing:
-
Wash the beads multiple times with Wash Buffer to remove non-specific proteins.
-
-
Elution:
-
Add 40 µL of Elution Buffer to the beads.
-
Incubate at 37 °C on a tube shaker (950 rpm) for 30 minutes.
-
Collect the eluate containing the RNA-binding proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Elution Conditions: A Comparative Overview
The efficiency of elution depends on several factors, including the concentration of free biotin, incubation time, and temperature. The optimal conditions should be determined empirically for each specific application to maximize recovery while preserving the integrity of the target molecule.
Table 1: Comparison of Reported Elution Conditions for Desthiobiotin from Streptavidin Beads
| Eluent | Concentration | Buffer | Incubation Time | Temperature | Application | Reference |
| D-(+)-Biotin | 5 mM | 1X TBST | Overnight | 4°C | Nucleosome Capture | |
| Biotin | 4 mM | 20mM Tris, 50mM NaCl | 10 minutes | 37°C | Protein Pull-down | |
| Desthiobiotin | 2.5 mM | PBS | Not specified | Not specified | Strep-tag®II protein purification | |
| Biotin | 50 mM | PBS, pH 7.4 | 10-15 minutes | Room Temperature | Protein Pull-down | |
| Elution Buffer | Not specified | Not specified | 30 minutes | 37°C | RNA-Protein Pulldown |
Note: The lack of standardized reporting in the literature makes a direct quantitative comparison of elution efficiencies challenging. The conditions listed above represent successful examples from various applications and serve as excellent starting points for optimization.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a desthiobiotin pull-down assay.
Caption: Workflow of a desthiobiotin pull-down assay.
Caption: Workflow of an RNA pull-down assay.
Conclusion and Future Perspectives
The desthiobiotin-streptavidin system provides a powerful tool for the affinity purification of proteins and other biomolecules under gentle conditions. The ability to elute tagged molecules with free biotin preserves their native structure and function, making this system highly valuable for studies of protein-protein interactions, enzyme activity assays, and structural biology. While the provided protocols and elution conditions offer a solid foundation, it is crucial for researchers to optimize these parameters for their specific experimental needs to achieve the highest possible yield and purity. Future work in this area could focus on the development of standardized kits with optimized elution buffers for various applications, further simplifying and streamlining the workflow for researchers.
Applications of N-Desthiobiotin-N-bis(PEG4-NHS ester) in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a versatile, homobifunctional, and cleavable crosslinking reagent designed for the study of protein-protein interactions (PPIs) in proteomics. This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups that efficiently form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins. The molecule is further equipped with a desthiobiotin moiety, a biotin (B1667282) analog that allows for the specific and reversible capture of crosslinked protein complexes onto streptavidin-based affinity resins. The incorporation of two polyethylene (B3416737) glycol (PEG4) spacers enhances the water solubility of the reagent and provides a flexible spacer arm to span distances between interacting proteins.
The key advantage of the desthiobiotin tag is its lower binding affinity to streptavidin compared to biotin, enabling the gentle elution of captured proteins and their interaction partners under non-denaturing conditions with a simple solution of free biotin. This "soft-release" characteristic is particularly beneficial for preserving the integrity of protein complexes for downstream analysis by mass spectrometry.
This document provides detailed application notes and experimental protocols for utilizing N-Desthiobiotin-N-bis(PEG4-NHS ester) to investigate protein-protein interactions, with a specific example focusing on the epidermal growth factor receptor (EGFR) signaling pathway.
Key Applications in Proteomics
-
Mapping Protein-Protein Interactions: Covalently capture both stable and transient protein interactions within their native cellular context.
-
Structural Elucidation of Protein Complexes: Provide distance constraints for computational modeling of protein complex structures.
-
Differential Interactome Analysis: Quantitatively compare protein interaction networks between different cellular states (e.g., treated vs. untreated, diseased vs. healthy).
-
Target Engagement and Drug Discovery: Identify the cellular binding partners of a drug target or elucidate the mechanism of action of a compound by observing changes in protein interactions.
Principle of the Method
The application of N-Desthiobiotin-N-bis(PEG4-NHS ester) for proteomics analysis involves a multi-step workflow. Initially, the reagent is introduced to a biological sample, such as a cell lysate, where the two NHS esters react with primary amines on nearby proteins, forming covalent crosslinks. Following the crosslinking reaction, the desthiobiotin tag is used to enrich the crosslinked protein complexes using streptavidin-coated magnetic beads or resin. After washing away non-specifically bound proteins, the captured complexes are gently eluted with a biotin-containing buffer. Finally, the eluted proteins are identified and quantified using mass spectrometry.
Experimental Workflow for PPI Analysis.
Application Example: Investigating the EGFR Signaling Interactome
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for a multitude of signaling and adaptor proteins. N-Desthiobiotin-N-bis(PEG4-NHS ester) can be employed to capture the dynamic protein interactions that occur upon EGF stimulation.
Simplified EGFR Signaling Pathway.
Quantitative Data Presentation
In a hypothetical experiment, A431 cells were either left unstimulated or stimulated with EGF for 10 minutes. The cells were then subjected to in situ crosslinking with N-Desthiobiotin-N-bis(PEG4-NHS ester), followed by affinity purification and quantitative mass spectrometry. The table below summarizes the relative abundance of known EGFR interactors identified in the EGF-stimulated sample compared to the unstimulated control.
| Protein | UniProt ID | Function | Fold Change (EGF Stimulated / Unstimulated) | p-value |
| GRB2 | P62993 | Adaptor protein | 8.2 | < 0.001 |
| SHC1 | P29353 | Adaptor protein | 6.5 | < 0.001 |
| SOS1 | Q07889 | Guanine nucleotide exchange factor | 4.8 | < 0.005 |
| CBL | P22681 | E3 ubiquitin-protein ligase | 3.1 | < 0.01 |
| STAT3 | P40763 | Transcription factor | 2.5 | < 0.05 |
| PIK3R1 | P27986 | PI3-kinase regulatory subunit | 2.1 | < 0.05 |
Experimental Protocols
I. In Situ Crosslinking of Protein Complexes in Cultured Cells
Materials:
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors
-
Cultured cells (e.g., A431 cells)
-
EGF
Procedure:
-
Cell Culture and Stimulation:
-
Culture A431 cells to 80-90% confluency.
-
For the stimulated sample, treat cells with 100 ng/mL EGF for 10 minutes at 37°C. The unstimulated sample receives a vehicle control.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 100 mM stock solution of N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO.
-
-
In Situ Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS to the cells.
-
Add the crosslinker stock solution to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature with gentle rocking.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and scraping the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
II. Affinity Purification of Desthiobiotin-Labeled Complexes
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 50 mM Biotin
Procedure:
-
Bead Preparation:
-
Wash the streptavidin magnetic beads three times with Wash Buffer.
-
-
Enrichment:
-
Add the clarified cell lysate to the washed beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of Wash Buffer.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate for 30 minutes at room temperature with gentle vortexing.
-
Pellet the beads and collect the supernatant containing the eluted protein complexes.
-
Repeat the elution step and pool the eluates.
-
III. Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
The eluted proteins can be subjected to in-solution digestion with trypsin. Briefly, reduce the proteins with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest).
-
For quantitative analysis, use appropriate software to determine the relative abundance of proteins between the stimulated and unstimulated samples.
-
Conclusion
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a powerful tool for the proteomic analysis of protein-protein interactions. Its bifunctional nature allows for the covalent capture of interacting proteins, while the desthiobiotin tag enables efficient enrichment and gentle elution, preserving the integrity of protein complexes. The detailed protocols provided herein offer a robust framework for researchers to investigate dynamic cellular processes and expand our understanding of complex biological systems.
Application Notes and Protocols for N-Desthiobiotin-N-bis(PEG4-NHS ester) in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a versatile, water-soluble, and amine-reactive chemical probe designed for the study of protein-protein interactions (PPIs). This reagent features a central desthiobiotin moiety for affinity purification, flanked by two N-hydroxysuccinimide (NHS) ester-activated polyethylene (B3416737) glycol (PEG) arms. The dual NHS esters enable covalent crosslinking of interacting proteins, while the desthiobiotin tag allows for the gentle and specific elution of crosslinked complexes from streptavidin-based affinity resins.[1] The PEG4 linkers enhance solubility and minimize steric hindrance.
These characteristics make N-Desthiobiotin-N-bis(PEG4-NHS ester) an ideal tool for two primary applications: the identification and characterization of protein-protein interactions through crosslinking and affinity purification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[2]
Application 1: Crosslinking and Affinity Purification of Interacting Proteins
This application leverages the bifunctional nature of the reagent to first covalently capture interacting proteins in situ and then purify the resulting complex. The NHS esters react with primary amines (e.g., on lysine (B10760008) residues) on proximal proteins, forming stable amide bonds.[3] The desthiobiotin tag then serves as a handle for enrichment on streptavidin agarose (B213101), followed by mild elution with biotin. This strategy is particularly useful for stabilizing transient or weak protein interactions for subsequent analysis by mass spectrometry.
Experimental Workflow for Crosslinking and Pull-Down
Quantitative Data and Recommended Parameters
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 0.25 - 2 mM | Optimal concentration should be determined empirically. |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Molar Excess of Crosslinker | 20:1 to 50:1 (crosslinker:protein) | Start with a 20-fold molar excess and optimize as needed.[4] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Avoid amine-containing buffers like Tris during crosslinking.[5] |
| Reaction Time | 30 minutes to 2 hours | Longer times may be needed for lower concentrations. |
| Reaction Temperature | 4°C to room temperature | 4°C can help preserve sensitive protein complexes. |
| Quenching Reagent | 1 M Tris or Glycine, pH 7.5 | Final concentration of 20-50 mM. |
| Elution Buffer | PBS with 2-10 mM Biotin, pH 7.2-7.5 | Gentle elution preserves complex integrity. |
Detailed Experimental Protocol
Materials:
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS with 5 mM Biotin, pH 7.4)
-
Protein sample (cell lysate or purified complex)
Procedure:
-
Preparation of Crosslinker Stock Solution:
-
Immediately before use, dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO to a final concentration of 10-50 mM.
-
-
Crosslinking Reaction:
-
To your protein sample in Reaction Buffer, add the desired volume of the crosslinker stock solution.
-
Incubate for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Affinity Purification:
-
Equilibrate the streptavidin beads with Wash Buffer.
-
Add the quenched reaction mixture to the equilibrated beads and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 30 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the crosslinked protein complexes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interaction partners, proceed with in-solution or in-gel tryptic digestion followed by mass spectrometry analysis.[6]
-
Application 2: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
N-Desthiobiotin-N-bis(PEG4-NHS ester) can serve as a versatile linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8] The two NHS esters on the linker allow for the sequential or simultaneous conjugation of a target protein-binding ligand and an E3 ligase-binding ligand. The desthiobiotin handle can be used for purification of the final PROTAC molecule.
PROTAC Synthesis Workflow
Detailed Protocol for PROTAC Synthesis
Materials:
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Target protein ligand with a primary amine handle
-
E3 ligase ligand with a primary amine handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC for purification and analysis
-
Mass spectrometer and NMR for characterization
Procedure:
-
Mono-conjugation:
-
Dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) and one equivalent of the first ligand (either target protein or E3 ligase ligand) in anhydrous DMF.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC-MS.
-
Upon completion, purify the mono-conjugated intermediate by preparative HPLC.
-
-
Second Conjugation:
-
Dissolve the purified mono-conjugated intermediate and 1-1.2 equivalents of the second ligand in anhydrous DMF.
-
Add 2-3 equivalents of TEA or DIPEA.
-
Stir the reaction at room temperature overnight, monitoring by HPLC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Example Signaling Pathway: TNF-α Signaling
Protein-protein interactions are central to signaling pathways such as the one initiated by Tumor Necrosis Factor-alpha (TNF-α). Crosslinking-affinity purification studies can be employed to elucidate the components of the TNF receptor 1 (TNFR1) signaling complex.
By treating cells with TNF-α and then applying the N-Desthiobiotin-N-bis(PEG4-NHS ester) crosslinking and pull-down protocol, researchers can capture and identify the components of the TNFR1 signaling complex, including TRADD, TRAF2, and RIPK1, providing insights into the dynamic assembly of this critical signaling hub.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the optimal buffer conditions and protocols for successful N-hydroxysuccinimide (NHS) ester labeling reactions. NHS esters are widely used for conjugating labels such as fluorescent dyes, biotin, and other reporter molecules to primary amines on proteins, peptides, and other biomolecules.[1][2][3][4][5][6][7] The efficiency and specificity of this reaction are highly dependent on the reaction conditions, particularly the buffer composition and pH.
Key Principles of NHS Ester Labeling
NHS esters react with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3][5] The reaction releases N-hydroxysuccinimide as a byproduct.[3][5] Two competing reactions can affect the labeling efficiency: the reaction with the target amine and the hydrolysis of the NHS ester. The rates of both reactions are pH-dependent.
Buffer Conditions: A Critical Parameter
The choice of buffer is critical for a successful NHS ester labeling reaction. An appropriate buffer system maintains the optimal pH for the reaction while avoiding components that interfere with the conjugation chemistry.
pH
The pH of the reaction buffer is the most critical factor influencing the outcome of an NHS ester labeling reaction.[1][4][6]
-
Optimal pH Range: The optimal pH for NHS ester reactions is between 8.3 and 8.5.[1][4][6][8] A broader functional range of 7.2 to 9 is also cited.[3]
-
Effect of Low pH: At acidic or neutral pH, primary amines are protonated (-NH3+), rendering them unavailable to react with the NHS ester.[1][4][9]
-
Effect of High pH: As the pH increases, the rate of NHS ester hydrolysis accelerates significantly, which competes with the desired labeling reaction and reduces the yield of the conjugate.[1][3][4][10]
Amine-Free Buffers
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency and the formation of unwanted side products.[1][2][11][12]
Recommended Buffers:
Buffers to Avoid:
While Tris contains a primary amine, its reactivity is somewhat hindered, and it is sometimes used to quench the reaction at the end of the labeling procedure.[1][3][4]
Data Presentation: Summary of Key Parameters
The following tables summarize the critical quantitative data for planning and executing NHS ester labeling reactions.
Table 1: Recommended Buffer Conditions
| Parameter | Recommended Value/Range | Notes |
| pH | 8.3 - 8.5[1][4][6][8] | The most critical parameter for efficient labeling. |
| 7.2 - 9.0[3] | A broader, acceptable range. | |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES[1][3] | Must be free of primary amines.[1][2] |
| Buffer Concentration | 0.1 M[1][4] | Higher concentrations can be used for large-scale reactions to prevent a drop in pH due to NHS ester hydrolysis.[1][4] |
Table 2: NHS Ester Hydrolysis Rate
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[3][10] |
| 8.0 | Room Temperature | ~1 hour[13] |
| 8.6 | 4°C | 10 minutes[3][10] |
Table 3: Typical Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Reaction Time | 1 - 4 hours at Room Temperature[1][3] | |
| Overnight on Ice/4°C[1][3] | Slower reaction rate but minimizes hydrolysis. | |
| Biomolecule Concentration | 1 - 10 mg/mL[1] | Higher concentrations can improve labeling efficiency.[14] |
| Molar Excess of NHS Ester | 5 - 20 fold[11][15] | The optimal ratio should be determined empirically for each specific protein and label. |
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism and a typical workflow for NHS ester labeling.
Caption: Mechanism of NHS ester labeling of a primary amine on a protein.
Caption: A typical experimental workflow for NHS ester labeling of proteins.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical protein labeling experiment using an NHS ester.
Materials
-
Protein of interest
-
NHS ester-functionalized label (e.g., fluorescent dye, biotin)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][4]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[16]
-
Purification system (e.g., desalting column or dialysis cassette)
-
Storage buffer (e.g., PBS, pH 7.4)
Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[1]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF.[14][17] This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[7]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[1][3]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).
-
Incubate for 15-30 minutes at room temperature.[15]
-
-
Purify the Labeled Protein:
-
Remove the unreacted NHS ester, the hydrolyzed label, and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][11]
-
Equilibrate the desalting column or dialysis cassette with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column or place it in the dialysis cassette and proceed according to the manufacturer's instructions.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, or the average number of label molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the label.
-
-
Store the Labeled Protein:
-
Store the purified labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light if the label is fluorescent.
-
Troubleshooting
Low Labeling Efficiency:
-
Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[16]
-
Use Fresh, Amine-Free Buffers: Prepare fresh buffers and ensure they are free from primary amines.[12]
-
Increase Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.[16]
-
Check NHS Ester Quality: Use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester, and prepare the solution immediately before use.[1]
Protein Precipitation:
-
Over-labeling: Excessive labeling can alter the protein's solubility. Reduce the molar excess of the NHS ester.
-
Solvent Effects: The organic solvent used to dissolve the NHS ester may cause protein precipitation. Add the NHS ester solution to the protein solution slowly while mixing.
By carefully controlling the buffer conditions and following these protocols, researchers can achieve efficient and reproducible labeling of their biomolecules of interest for a wide range of applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. fluidic.com [fluidic.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desthiobiotin-N-bis(PEG4-NHS ester) Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of labeling experiments using N-Desthiobiotin-N-bis(PEG4-NHS ester).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the labeling process to help you achieve optimal results.
Q1: I am observing very low labeling efficiency. What are the potential causes and how can I improve it?
Low labeling efficiency is a frequent challenge. The primary causes can be categorized into issues with reaction conditions, reagent quality, or the target molecule itself.
Troubleshooting Steps:
-
Verify Reaction Buffer and pH: The pH of the reaction buffer is critical. The optimal pH range for NHS ester reactions with primary amines is 7.2-8.5.[1][2][3][4] At lower pH, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to rapid hydrolysis.[5][6]
-
Recommendation: Use an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer.[4][5] Avoid buffers containing primary amines like Tris, as they will compete with your target molecule for the NHS ester.[5][7] Always use a freshly calibrated pH meter to confirm the pH of your buffer immediately before use.
-
-
Assess Reagent Stability and Handling: N-Desthiobiotin-N-bis(PEG4-NHS ester), like all NHS esters, is moisture-sensitive and can hydrolyze over time, rendering it inactive.[8][9]
-
Recommendation: Store the reagent desiccated at -20°C.[10][11][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][9] For best results, prepare stock solutions in anhydrous DMSO or DMF fresh for each experiment.[13][14] To check the activity of your NHS ester, you can perform a qualitative test by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base; an increase in absorbance indicates active reagent.[8][9]
-
-
Optimize Molar Excess of the Labeling Reagent: An insufficient amount of the labeling reagent will lead to low labeling efficiency.
-
Check Accessibility of Primary Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on your target protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the labeling reagent.[2]
-
Recommendation: If the native conformation of your protein is not essential for downstream applications, consider using mild denaturation conditions to expose more primary amines. Alternatively, using a labeling reagent with a longer spacer arm might be beneficial, though N-Desthiobiotin-N-bis(PEG4-NHS ester) already possesses a PEG4 spacer.
-
Q2: My protein is precipitating after the labeling reaction. What can I do to prevent this?
Protein precipitation post-labeling can be caused by several factors, including the use of organic solvents and excessive labeling.
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: N-Desthiobiotin-N-bis(PEG4-NHS ester) is often dissolved in DMSO or DMF. High concentrations of these organic solvents in the final reaction mixture can cause protein precipitation.
-
Recommendation: Keep the volume of the labeling reagent stock solution low, ideally less than 10% of the total reaction volume.[4][17] Add the reagent stock to the protein solution slowly while gently vortexing to ensure rapid mixing and avoid localized high concentrations of the organic solvent.[17]
-
-
Control the Degree of Labeling: Excessive modification of a protein with any label can alter its solubility and lead to aggregation.
-
Recommendation: Reduce the molar excess of the N-Desthiobiotin-N-bis(PEG4-NHS ester) in your reaction to decrease the number of biotin (B1667282) molecules attached to each protein.
-
-
Optimize Reaction Temperature: If your protein is known to be unstable, performing the reaction at a lower temperature can help maintain its solubility.
-
Recommendation: Conduct the labeling reaction at 4°C overnight instead of at room temperature for a shorter duration.[2]
-
Q3: I am observing high background signal in my downstream assays. How can I reduce it?
High background is typically due to the presence of unreacted, free N-Desthiobiotin-N-bis(PEG4-NHS ester).
Troubleshooting Steps:
-
Quench the Reaction: After the desired incubation time, it is important to stop the labeling reaction.
-
Recommendation: Add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[4] This will react with and consume any remaining active NHS ester.
-
-
Thoroughly Purify the Labeled Molecule: The most critical step to reduce background is the efficient removal of all unreacted biotin.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your labeling experiments.
Table 1: Recommended Reaction Conditions for N-Desthiobiotin-N-bis(PEG4-NHS ester) Labeling
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to greater efficiency.[4][5] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoid buffers containing primary amines like Tris.[4][5] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction with primary amines.[1][3][4] |
| NHS-Biotin Stock | 10 - 50 mg/mL in anhydrous DMSO or DMF | Prepare fresh before each use.[4][13] |
| Molar Excess of Biotin | 10 - 20 fold (can be optimized) | May need to be increased for dilute protein solutions.[4][15] |
| Reaction Temperature | Room Temperature or 4°C | 4°C for longer incubations or with sensitive proteins.[1] |
| Reaction Time | 30 minutes - 2 hours at RT; 2 hours - overnight at 4°C | Optimization may be required.[1][15] |
Table 2: Stability of NHS Esters - Half-life at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
| 7.0 | 25 | ~1 hour (estimated from data) |
| 9.0 | 25 | Minutes[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with N-Desthiobiotin-N-bis(PEG4-NHS ester)
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Protein Sample:
-
Prepare the N-Desthiobiotin-N-bis(PEG4-NHS ester) Stock Solution:
-
Allow the vial of N-Desthiobiotin-N-bis(PEG4-NHS ester) to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF immediately before use.[4]
-
-
Labeling Reaction:
-
Calculate the required volume of the N-Desthiobiotin-N-bis(PEG4-NHS ester) stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the labeling reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[19]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted N-Desthiobiotin-N-bis(PEG4-NHS ester) and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS) overnight at 4°C with at least three buffer changes.[4]
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette.
-
Measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix.
-
Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin).
-
Calculate the moles of biotin per mole of protein using the manufacturer's instructions for the specific HABA assay kit being used.[16][20]
Visualizations
Caption: A typical experimental workflow for protein labeling.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Caption: Using a biotinylated protein to identify interaction partners.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Desthiobiotin-NHS ester, 80750-24-9 | BroadPharm [broadpharm.com]
- 12. goldbio.com [goldbio.com]
- 13. crispr-casx.com [crispr-casx.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. goldbio.com [goldbio.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Troubleshooting low yield in desthiobiotin pull-down experiments
Welcome to the technical support center for desthiobiotin pull-down experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield of the Bait Protein
Q1: Why is my desthiobiotin-labeled bait protein not binding to the streptavidin resin?
A1: Several factors can contribute to poor binding of the desthiobiotinylated bait protein to the streptavidin resin:
-
Inefficient Desthiobiotinylation: The labeling reaction may be suboptimal. Ensure that the protein concentration is within the recommended range (typically 0.2-2 mg/mL) and that the buffer is amine-free (e.g., PBS) at a pH of 7.2-8.0[1][2]. The molar excess of the desthiobiotinylation reagent may need optimization; a 15X molar excess is a good starting point, but a range of 5-25X can be tested[2][3][4].
-
Hydrolyzed Labeling Reagent: Desthiobiotinylation reagents are moisture-sensitive. Prepare fresh solutions in anhydrous solvents like DMSO or DMF and avoid storing them in aqueous solutions[1].
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris, will compete with the protein for labeling. Buffer exchange into an amine-free buffer like PBS is crucial before starting the labeling reaction[1].
-
Ineffective Removal of Excess Desthiobiotin: Unreacted desthiobiotin will compete with your labeled protein for binding sites on the streptavidin resin. Ensure complete removal of excess label using desalting columns or dialysis[1][2].
-
Compromised Streptavidin Resin: The binding capacity of the streptavidin resin can diminish over time or with improper storage. Ensure the resin is properly equilibrated and has not expired. Additionally, significant variations in binding capacity can exist between different vendors and even between lots from the same vendor[5].
Issue 2: Low or No Yield of the Prey Protein
Q2: I've successfully captured my bait protein, but I'm not pulling down the interacting prey protein. What could be the problem?
A2: This issue often points to problems with the protein-protein interaction itself or the conditions of the pull-down assay:
-
Weak or Transient Interactions: The interaction between your bait and prey proteins might be weak or transient. To stabilize these interactions, consider using a cross-linking agent. Also, optimizing the stringency of your wash buffers is critical. Reduce the number of washes or lower the ionic strength of the wash buffer to avoid disrupting weaker interactions[1][6].
-
Incorrect Buffer Conditions: The buffers used for sample preparation, binding, and washing can significantly impact protein interactions. The composition of your lysis and binding buffers may need to be optimized to maintain the native conformation of your proteins and facilitate their interaction. For instance, some protocols suggest that buffers used for EMSA may improve pull-down efficiency[5].
-
Low Expression of Prey Protein: The prey protein may be present at very low concentrations in your sample. Increase the amount of cell lysate or protein sample used in the pull-down[1].
-
Steric Hindrance: Excessive desthiobiotinylation of the bait protein could mask the binding site for the prey protein. Try reducing the molar excess of the desthiobiotinylation reagent during the labeling step[1].
-
Protein Degradation: Proteases released during cell lysis can degrade your target proteins. Always add protease inhibitors to your lysis buffer and keep samples cold to minimize degradation[7].
Issue 3: High Background (Non-specific Binding)
Q3: My pull-down results show a high number of non-specific proteins. How can I reduce this background?
A3: High background is a common issue in pull-down assays. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Before incubating with your baited beads, pre-clear the cell lysate by incubating it with streptavidin resin that does not have any bait protein bound. This will help remove proteins that non-specifically bind to the resin itself[1][6].
-
Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt concentration or adding a mild detergent like Tween-20) to remove non-specifically bound proteins[6][8].
-
Blocking the Resin: Block non-specific binding sites on the streptavidin resin by incubating it with a blocking agent like BSA or yeast tRNA before adding the bait protein[9].
-
Reduce Incubation Time: While sufficient incubation is needed for the specific interaction, excessively long incubation times can lead to increased non-specific binding.
-
Isolation of Endogenous Biotinylated Proteins: Your sample naturally contains biotinylated proteins that will bind to the streptavidin resin. The mild elution conditions of the desthiobiotin system help to minimize the co-purification of these proteins. However, if this is a significant problem, you can try diluting the elution buffer or reducing the elution time and temperature[1][10].
Issue 4: Inefficient Elution
Q4: I'm having trouble eluting my protein complex from the streptavidin resin. What can I do?
A4: Inefficient elution can lead to low recovery of your target complex. Consider the following:
-
Incomplete Competitive Displacement: Desthiobiotin has a lower affinity for streptavidin compared to biotin (B1667282) (Kd ≈ 10⁻¹¹ M vs. 10⁻¹⁵ M), allowing for competitive elution with free biotin[11][12][13]. Ensure your elution buffer contains a sufficient concentration of free biotin (e.g., 10-50 mM) to effectively displace the desthiobiotinylated bait protein[8][12].
-
Suboptimal Elution Conditions: Incubation time and temperature are critical for efficient elution. Incubating at 37°C for at least 10 minutes is often recommended for full sample recovery[1][3][4]. Some protocols suggest longer incubation times or multiple elution steps to maximize yield[14].
-
Slow Off-Rate: Some streptavidin resins have a slow off-rate, meaning the release of the bound protein is slow. Increasing the incubation time with the elution buffer can help overcome this[14].
Quantitative Data Summary
The following table summarizes key binding affinities relevant to desthiobiotin pull-down experiments. Understanding these values can help in optimizing the binding and elution steps of your protocol.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Condition | Reference |
| Desthiobiotin | Streptavidin | ~10⁻¹¹ M | Competitive displacement with free biotin | [11][12][13] |
| Biotin | Streptavidin | ~10⁻¹⁵ M | Harsh denaturing conditions | [11][13][15] |
Experimental Protocols
Detailed Protocol for Desthiobiotin Pull-Down Assay
This protocol provides a general procedure for identifying protein-protein interactions using a desthiobiotinylated "bait" protein.
Materials:
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4[8]
-
Elution Buffer: PBS containing 50 mM Biotin, pH 7.4[8]
-
Desthiobiotinylated bait protein
-
Cell lysate containing potential "prey" proteins
-
Protease inhibitors
Procedure:
-
Bead Preparation:
-
Wash the required amount of streptavidin beads twice with Binding/Wash Buffer to remove storage solution.
-
-
Bait Protein Immobilization:
-
Incubate the washed beads with your desthiobiotinylated bait protein in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation.
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Protein Interaction (Pull-Down):
-
Add the cell lysate (supplemented with protease inhibitors) to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "unbound" fraction).
-
Wash the beads three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads.
-
Incubate at 37°C for 10-30 minutes with gentle mixing to release the bait-prey protein complex[1].
-
Pellet the beads and collect the supernatant, which contains your eluted protein complex.
-
-
Analysis:
-
Analyze the eluted protein complexes by SDS-PAGE, Western blotting, or mass spectrometry[8].
-
Visualizations
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in desthiobiotin pull-down experiments.
Caption: A flowchart for troubleshooting low yield issues.
Desthiobiotin Pull-Down Experimental Workflow
This diagram outlines the key steps in a typical desthiobiotin pull-down experiment.
Caption: The experimental workflow for a desthiobiotin pull-down assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
- 6. ohri.ca [ohri.ca]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 10. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
How to reduce non-specific binding with desthiobiotin reagents
This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific binding when using desthiobiotin-based affinity purification systems.
Frequently Asked Questions (FAQs)
Q1: What is desthiobiotin, and why is it used instead of standard biotin (B1667282)?
Desthiobiotin is a stable analog of biotin that lacks the sulfur atom in its ring structure.[1][2] This modification results in a significantly lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the very strong interaction of biotin-streptavidin (Kd ≈ 10⁻¹⁵ M).[1][3] The advantage of this weaker, yet still specific, interaction is that desthiobiotin-tagged molecules can be gently and competitively eluted from streptavidin resins using mild conditions, such as a buffer containing free biotin.[1][3][4] This is in contrast to the harsh, denaturing conditions often required to break the standard biotin-streptavidin bond, which can damage the target protein or its interactors.[2][5]
Q2: What are the primary causes of high background and non-specific binding in desthiobiotin pull-down assays?
High background in pull-down assays is typically caused by molecules other than your desthiobiotinylated "bait" binding to the streptavidin-coated beads. The main culprits include:
-
Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules from the cell lysate can adhere directly to the bead surface or the streptavidin protein through non-specific weak interactions.[6]
-
Endogenous Biotinylated Proteins: Many cell types contain naturally occurring biotinylated proteins (e.g., carboxylases) that will bind tightly to the streptavidin on the beads.[1] While desthiobiotin's mild elution conditions help minimize co-purification of these molecules, they can still occupy binding sites.[1]
-
Protein Aggregates: Lysates prepared at very high concentrations can contain insoluble protein aggregates that may become trapped in the bead matrix, leading to high background.[7]
-
Nucleic Acid Bridging: Cellular DNA and RNA are negatively charged polymers that can stick to positively charged surfaces on proteins, inadvertently mediating an interaction between a non-target protein and the affinity resin.[8]
Troubleshooting Non-Specific Binding
This section addresses specific experimental problems with actionable solutions.
Q3: My negative control (beads only, no bait) shows a high number of protein bands. How can I reduce this?
This issue points to proteins binding directly to the streptavidin beads. The two most effective strategies to combat this are pre-clearing the lysate and using an effective blocking buffer .
1. Pre-Clearing the Lysate: This optional but highly recommended step involves incubating your cell lysate with streptavidin beads before introducing your desthiobiotinylated bait.[9][10] These "sacrificial" beads capture and remove proteins that have a natural affinity for the beads themselves. The pre-cleared supernatant is then used for the actual pull-down.[9][11]
References
- 1. interchim.fr [interchim.fr]
- 2. Desthiobiotin Affinity Ligand [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. nanomicronspheres.com [nanomicronspheres.com]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP Sample Preparation | Proteintech Group [ptglab.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
Technical Support Center: Post-Labeling Purification of N-Desthiobiotin-N-bis(PEG4-NHS ester)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess N-Desthiobiotin-N-bis(PEG4-NHS ester) following protein labeling experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess N-Desthiobiotin-N-bis(PEG4-NHS ester).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein precipitation: Over-labeling can alter the protein's isoelectric point and solubility. - Non-specific binding: The protein may be binding to the purification matrix (e.g., desalting column resin, dialysis membrane). - Sample loss during handling: Multiple transfer steps, especially with small volumes, can lead to significant loss. | - Optimize labeling reaction: Reduce the molar excess of the NHS ester in your labeling reaction. - Select appropriate materials: For dialysis, consider using a membrane with low protein-binding properties. For size exclusion chromatography, ensure the column material is suitable for your protein. Adding a carrier protein like BSA (if compatible with downstream applications) can sometimes mitigate non-specific binding. - Minimize handling: Reduce the number of tube transfers. Use purification devices designed for your sample volume. |
| Incomplete Removal of Excess Reagent | - Inadequate purification parameters: Insufficient dialysis time or too few buffer changes. The molecular weight cutoff (MWCO) of the size exclusion resin may be too high. - High initial concentration: A very high excess of the labeling reagent was used in the reaction. | - Optimize purification protocol: For dialysis, increase the dialysis duration and the number of buffer changes (e.g., multiple changes over 24-48 hours). For size exclusion chromatography, select a resin with an appropriate MWCO to effectively separate your protein from the small molecule reagent (e.g., a 7 kDa MWCO is often effective for proteins). - Quench the reaction: Before purification, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. |
| High Background in Downstream Assays (e.g., ELISA, Western Blot) | - Residual free biotin (B1667282): Incomplete removal of the unconjugated N-Desthiobiotin-N-bis(PEG4-NHS ester) can lead to non-specific signals in assays utilizing streptavidin or avidin. | - Improve purification efficiency: Refer to the solutions for "Incomplete Removal of Excess Reagent." Consider performing a second round of purification if high purity is critical. - Perform a quantitative assay: Use an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the amount of free biotin remaining and confirm the effectiveness of your purification. |
| Protein Aggregation | - Over-labeling: Excessive modification of surface lysines can lead to protein aggregation. - Inappropriate buffer conditions: The pH or salt concentration of the purification buffer may not be optimal for your protein's stability. | - Adjust labeling stoichiometry: Decrease the molar ratio of the NHS ester to your protein. - Optimize buffer conditions: Ensure the purification buffer has a pH and ionic strength that are known to maintain the stability of your target protein. |
Frequently Asked Questions (FAQs)
Q1: Which is the best method to remove excess N-Desthiobiotin-N-bis(PEG4-NHS ester)?
A1: The choice between size exclusion chromatography (e.g., spin desalting columns) and dialysis depends on your specific experimental needs.[1] Size exclusion chromatography is rapid and ideal for smaller sample volumes, offering high protein recovery.[2][3] Dialysis is a gentler method suitable for larger sample volumes but is more time-consuming.[1][3]
Q2: How can I determine if all the excess biotinylation reagent has been removed?
A2: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common indirect method to quantify free biotin.[2] This assay relies on the displacement of HABA from an avidin-HABA complex by biotin, which causes a measurable decrease in absorbance. By comparing your sample to a standard curve of known biotin concentrations, you can estimate the amount of residual free biotin.
Q3: Can I reuse my size exclusion columns or dialysis cassettes?
A3: Most spin-based size exclusion columns are designed for single use to prevent cross-contamination. Some larger chromatography columns can be regenerated according to the manufacturer's instructions. Dialysis cassettes can often be reused for the same sample but should be thoroughly cleaned and stored properly. Always refer to the manufacturer's guidelines for the specific product you are using.
Q4: My protein precipitated after adding the N-Desthiobiotin-N-bis(PEG4-NHS ester). What should I do?
A4: Protein precipitation during labeling is often a result of over-labeling, which can alter the protein's solubility. To prevent this, you should optimize the labeling reaction by reducing the molar excess of the NHS ester. If precipitation has already occurred, you may be able to resolubilize the protein by adjusting the pH of the solution.
Q5: What buffer should I use for purification?
A5: The buffer used for purification should be one in which your protein is stable and soluble. Amine-free buffers such as PBS (Phosphate Buffered Saline) are commonly used. For size exclusion chromatography, the buffer you equilibrate the column with will become the final buffer for your protein sample.[3]
Quantitative Data Summary
The following table summarizes the typical performance of common methods for removing excess biotinylation reagents.
| Purification Method | Principle | Typical Protein Recovery | Efficiency of Small Molecule Removal | Time Required | Sample Volume |
| Size Exclusion Chromatography (Spin Desalting Columns) | Separation based on molecular size. Larger molecules (proteins) elute first, while smaller molecules (excess reagent) are retained.[1][3][4] | >95% for many proteins.[5] | >95% for salts and other small molecules.[5] | < 15 minutes.[6] | 2 µL to 4 mL.[5] |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[3][7] | >95% at ~1 mg/mL; can drop to ~50% at 10 µg/mL.[8] | High, dependent on dialysis volume, duration, and number of buffer changes.[7] | Hours to days.[3] | Wide range, from microliters to liters. |
Experimental Protocols
Protocol 1: Removal of Excess Reagent using Size Exclusion Chromatography (Spin Desalting Column)
This protocol is suitable for rapid purification of small to medium sample volumes.
Materials:
-
Labeled protein solution
-
Spin desalting column with an appropriate MWCO (e.g., 7K)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare the column: Remove the column's bottom closure and place it in a collection tube.
-
Equilibrate the column: Centrifuge the column at 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.
-
Add the equilibration/elution buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load the sample: Place the column in a new collection tube. Slowly apply the labeled protein sample to the center of the resin bed.
-
Elute the protein: Centrifuge the column at 1,500 x g for 2 minutes. The purified, labeled protein will be in the collection tube. The excess N-Desthiobiotin-N-bis(PEG4-NHS ester) is retained in the column.
Protocol 2: Removal of Excess Reagent using Dialysis
This protocol is suitable for larger sample volumes and when a gentle purification method is required.
Materials:
-
Labeled protein solution
-
Dialysis cassette or tubing with an appropriate MWCO (e.g., 10K)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Hydrate (B1144303) the dialysis membrane: If using dialysis tubing, cut the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions. For dialysis cassettes, briefly rinse with the dialysis buffer.
-
Load the sample: Carefully load the labeled protein solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps or the cassette port.
-
Perform dialysis: Immerse the dialysis device in a beaker containing a large volume of dialysis buffer (at least 100-200 times the sample volume).[3] Place the beaker on a stir plate and stir gently at 4°C.
-
Change the buffer: Allow dialysis to proceed for at least 2 hours. Discard the dialysis buffer and replace it with fresh buffer.
-
Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the excess reagent.
-
Recover the sample: Carefully remove the dialysis device from the buffer and recover the purified, labeled protein solution.
Visualizations
Caption: Experimental workflow for removing excess labeling reagent.
Caption: PROTAC mechanism of action.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
Preventing hydrolysis of NHS ester in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of N-hydroxysuccinimide (NHS) esters in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently attaching molecules to primary amines on proteins, antibodies, and other biomolecules.[1][2][3] However, in an aqueous environment, the NHS ester can react with water in a process called hydrolysis.[1][4] This competing reaction cleaves the ester, rendering it inactive and unable to conjugate to the target amine.[1][4] This leads to reduced conjugation efficiency and lower yields of the desired product.[5][]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[1][4][7][8] While a slightly alkaline pH is necessary to deprotonate primary amines for the desired conjugation reaction, a higher pH will accelerate hydrolysis.[1][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Time: The longer an NHS ester is exposed to an aqueous buffer, the greater the extent of hydrolysis.[4]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[7][9][10][11][]
Q3: What is the optimal pH for an NHS ester reaction to balance aminolysis and hydrolysis?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target amine and minimizing hydrolysis of the ester.[1] The recommended pH range is typically between 7.2 and 8.5.[7][13] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[5][9][14] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis becomes a significant issue.[1][5][14]
Q4: Which buffers are recommended for NHS ester conjugation?
Amine-free buffers are essential for successful NHS ester conjugation. Commonly used buffers include:
Q5: How should I store and handle NHS esters to prevent premature hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of NHS esters.[17]
-
Storage: Store NHS esters in a desiccated environment at -20°C to -80°C for long-term stability.[18][19][20] Protect from light, especially for fluorescently labeled NHS esters.[18][19] It is often recommended to aliquot the solid NHS ester to avoid repeated opening of the main container.[19]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[10][17] Prepare stock solutions in a dry, water-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][9][16] Avoid preparing aqueous stock solutions for storage.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | NHS ester hydrolysis | Optimize reaction pH to 7.2-8.5.[7][13] Work at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this will also slow the conjugation reaction.[7] Minimize the reaction time.[] |
| Inactive NHS ester | Use a fresh vial of NHS ester. Ensure proper storage and handling to prevent degradation from moisture.[17][19] You can test for NHS ester activity by monitoring the release of NHS at 260-280 nm after intentional hydrolysis with a strong base.[17] | |
| Presence of competing primary amines | Ensure your buffer is free of primary amines like Tris or glycine.[7][9][10][11][] If your protein solution contains such buffers, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[11] | |
| Low protein concentration | Increase the concentration of your protein or target molecule to favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.[] | |
| Precipitation during reaction | Low aqueous solubility of NHS ester | If using an NHS ester with low water solubility, first dissolve it in a minimal amount of dry DMSO or DMF before adding it to the aqueous reaction buffer.[16] The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation.[16] Consider using a more water-soluble sulfo-NHS ester alternative.[17] |
| Inconsistent Results | Variability in reagent preparation | Always prepare fresh solutions of the NHS ester immediately before use.[10] Ensure the organic solvent used to dissolve the NHS ester is anhydrous.[19] |
| pH drift during reaction | Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in large-scale reactions or with weakly buffered solutions.[5][9] Use a more concentrated buffer to maintain a stable pH throughout the reaction.[5][9] |
Quantitative Data: NHS Ester Hydrolysis Half-Life
The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The half-life (t½) is the time it takes for half of the NHS ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4-5 hours[7] |
| 7.0 | 25 (Room Temp) | ~7 hours[21] |
| 8.0 | 25 (Room Temp) | 210 minutes[22][23] |
| 8.5 | 25 (Room Temp) | 180 minutes[22][23] |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | 25 (Room Temp) | 125 minutes[22][23] |
Experimental Protocols
Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester to a protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3[5][9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: Competing reaction pathways for an NHS ester in an aqueous buffer.
Caption: A typical experimental workflow for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Desthiobiotin-N-bis(PEG4-NHS ester) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer pH and other critical parameters for successful reactions using N-Desthiobiotin-N-bis(PEG4-NHS ester).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions with N-Desthiobiotin-N-bis(PEG4-NHS ester)?
The optimal pH for N-hydroxysuccinimide (NHS) ester reactions is a compromise between maximizing the reactivity of primary amines on the target molecule and minimizing the hydrolysis of the NHS ester.[1] Generally, a pH range of 7.2 to 8.5 is recommended.[2] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a good balance between these competing reactions.[3][4][5]
Q2: Which buffer systems are recommended for this reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[6][7] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate[6]
A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5 is a common starting point.[1][3][4][5]
Q3: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[6][7] These molecules will react with the NHS ester, quenching the reaction and reducing the labeling efficiency of your target molecule. However, Tris or glycine buffers can be effectively used to stop the reaction.[6]
Q4: My N-Desthiobiotin-N-bis(PEG4-NHS ester) reagent is provided as a solid. How should I prepare it for the reaction?
Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[6] It is recommended to first dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][5] This stock solution can then be added to your protein or other target molecule in the appropriate aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of proteins.
Q5: How does temperature affect the reaction?
NHS ester reactions are typically performed at room temperature (for 30 minutes to 4 hours) or at 4°C (for 2 hours to overnight).[6] Lowering the temperature to 4°C can help to minimize the rate of hydrolysis, which can be beneficial for extending the reaction time, especially when working with low protein concentrations.[6]
Q6: What is the half-life of the NHS ester group on this reagent?
The stability of an NHS ester is highly pH-dependent. As the pH increases, the rate of hydrolysis accelerates significantly. For example, the half-life of a typical NHS ester can be several hours at pH 7, but only minutes at pH 9.[3][8] It is crucial to prepare the reagent solution immediately before use and to avoid storing it in aqueous buffers.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling/Crosslinking Efficiency | Incorrect Buffer pH: The pH is too low, resulting in protonated, non-reactive primary amines. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[10] |
| NHS Ester Hydrolysis: The pH is too high, or the reagent was exposed to moisture, leading to rapid hydrolysis. | Prepare fresh reagent solution immediately before use. Consider performing the reaction at 4°C to slow hydrolysis. Ensure your organic solvent (DMSO/DMF) is anhydrous.[11] | |
| Presence of Competing Amines: The buffer system (e.g., Tris, glycine) or sample contains primary amines. | Exchange the sample into an amine-free buffer like PBS, HEPES, or borate.[6][7] | |
| Insufficient Reagent: The molar excess of the N-Desthiobiotin-N-bis(PEG4-NHS ester) is too low. | Increase the molar excess of the crosslinker. For dilute protein solutions, a higher molar excess is often required.[9] | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification of surface amines can alter protein charge and lead to aggregation. | Reduce the molar excess of the NHS ester reagent or decrease the reaction time. |
| Solvent-Induced Precipitation: The concentration of the organic solvent (DMSO/DMF) is too high. | Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible (ideally <10%). | |
| Inconsistent Results | Reagent Instability: The N-Desthiobiotin-N-bis(PEG4-NHS ester) has degraded due to improper storage. | Store the solid reagent desiccated at -20°C.[6] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare aliquots of the stock solution in anhydrous solvent to avoid repeated freeze-thaw cycles.[11] |
| pH Shift During Reaction: On a large scale, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction mixture. | Monitor the pH of the reaction, or use a more concentrated buffer to maintain a stable pH.[3][4] |
Data Summary Tables
Table 1: Recommended Buffers and pH Ranges for N-Desthiobiotin-N-bis(PEG4-NHS ester) Reactions
| Buffer | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Commonly used, but reaction rates may be slower at the lower end of the pH range. |
| HEPES | 7.2 - 8.2 | Good buffering capacity in this range. |
| Borate | 8.0 - 9.0 | Effective at slightly more alkaline pH, but be mindful of increased hydrolysis. |
| Carbonate/Bicarbonate | 8.0 - 9.0 | A common choice for achieving a pH of 8.3-8.5.[6] |
Table 2: Influence of pH on NHS Ester Reaction Components
| pH Level | Effect on Primary Amines | Effect on NHS Ester Stability | Overall Reaction Efficiency |
| < 7.0 | Mostly protonated (-NH3+), low reactivity.[1] | Relatively stable, low hydrolysis.[6][7] | Low |
| 7.2 - 8.5 | Increasing deprotonation (-NH2), higher reactivity.[1] | Moderate stability, hydrolysis is a competing reaction.[6][7] | Optimal |
| > 8.5 | Highly reactive.[1] | Rapid hydrolysis, short half-life.[6] | Decreased due to rapid reagent inactivation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the N-Desthiobiotin-N-bis(PEG4-NHS ester) Solution:
-
Allow the vial of the reagent to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Perform the Labeling Reaction:
-
Add a calculated molar excess of the N-Desthiobiotin-N-bis(PEG4-NHS ester) stock solution to the protein solution. A starting point is often a 10- to 50-fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.
-
Visualizations
Caption: A typical experimental workflow for protein labeling.
Caption: The logical relationship between pH and reaction efficiency.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Streptavidin Western Blots After Desthiobiotin Pulldown
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background in streptavidin Western blots following desthiobiotin pulldown experiments.
Troubleshooting Guide
High background on a Western blot can obscure results and make data interpretation difficult. The following sections address common issues and provide targeted solutions to improve the signal-to-noise ratio in your experiments.
High Uniform Background
Question: My entire blot is dark or has a high, uniform background after developing. What could be the cause and how can I fix it?
Answer: A uniform high background is often due to issues with blocking, washing, or the concentration of detection reagents. Here are several potential causes and solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the streptavidin-HRP conjugate to the membrane.
-
Inadequate Washing: Insufficient washing will not adequately remove unbound streptavidin-HRP, leading to a high background signal.
-
Streptavidin-HRP Concentration Too High: An excessive concentration of the streptavidin-HRP conjugate can lead to non-specific binding and a strong background signal.
-
Solution: Titrate your streptavidin-HRP to find the optimal concentration that provides a strong signal for your target with minimal background.[10]
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific binding of reagents.[2][8]
Non-Specific Bands
Question: I am seeing multiple non-specific bands on my Western blot. What is causing this and how can I get cleaner results?
Answer: Non-specific bands can arise from several sources, including endogenous biotinylated proteins in your sample or cross-reactivity of the streptavidin conjugate.
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain proteins that are biotinylated, which will be detected by streptavidin-HRP.[1][11]
-
Solution: To determine if the bands are from endogenously biotinylated proteins, run a control lane on your gel with lysate that has not undergone the desthiobiotin pulldown.[11] If the bands appear in this lane, they are likely endogenous. While desthiobiotin pulldown is designed to reduce the co-elution of these, some may still be present.
-
-
Contamination During Sample Preparation: Contamination with keratin (B1170402) or other proteins can lead to non-specific bands.
-
Insufficient Washing of Beads After Pulldown: If the beads are not washed thoroughly after the pulldown, non-specifically bound proteins will be eluted with your protein of interest.
-
Solution: Increase the number and/or stringency of washes after the protein binding step in your pulldown protocol. You can try increasing the salt concentration in the wash buffer.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use non-fat dry milk for blocking in a streptavidin Western blot?
A1: It is highly recommended to avoid using non-fat dry milk for blocking when using a streptavidin-based detection system.[1][2][3] Milk contains endogenous biotin, which will bind to the streptavidin-HRP and cause high background.[4] A good alternative is Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST or PBST.[1][13]
Q2: How can I optimize the washing steps to reduce background?
A2: Effective washing is crucial for reducing background.[9][14] Here are some optimization tips:
-
Increase the number of washes to at least three to five.[8]
-
Increase the duration of each wash to 5-15 minutes with gentle agitation.[8][9]
-
Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.[2][9]
-
Incorporate a detergent like Tween-20 at a concentration of 0.05% to 0.1% in your wash buffer to help disrupt non-specific binding.[2][14]
Q3: What concentration of streptavidin-HRP should I use?
A3: The optimal concentration of streptavidin-HRP can vary depending on the manufacturer and the abundance of your target protein. It is best to start with the manufacturer's recommended dilution and then perform a titration to find the concentration that gives you the best signal-to-noise ratio.[10] Using too high a concentration is a common cause of high background.[6]
Q4: My background is still high after optimizing blocking and washing. What else can I try?
A4: If you are still experiencing high background, consider the following:
-
Membrane Choice: PVDF membranes have a higher protein binding capacity and can sometimes lead to higher background compared to nitrocellulose.[5][8] If you are using PVDF, you could try switching to nitrocellulose.
-
Buffer pH and Composition: Ensure your buffers are at the correct pH and are made with high-quality reagents. Contaminated or old buffers can contribute to background.[2][12]
-
Exposure Time: If you are using chemiluminescence for detection, a very long exposure time can lead to a dark background.[2][8] Try reducing the exposure time.
Quantitative Data Summary
| Parameter | Recommendation | Common Range | Notes |
| Blocking Agent | 3-5% BSA in TBST/PBST | 1-7% | Avoid non-fat dry milk due to endogenous biotin.[1][2][3][4] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | 1-2 hours at RT or O/N at 4°C | Longer blocking can sometimes reduce background.[2][5] |
| Wash Buffer Detergent | 0.05-0.1% Tween-20 in TBS or PBS | 0.05-0.5% | Higher concentrations can strip antibodies from the membrane.[3][14] |
| Number of Washes | 3-5 washes | 3-6 washes | Increase the number of washes for persistent background.[8] |
| Duration of Washes | 5-15 minutes per wash | 5-20 minutes | Longer washes can improve background.[8][9] |
| Streptavidin-HRP Dilution | Varies by manufacturer | 1:1,000 to 1:50,000 | Titration is recommended to find the optimal dilution.[10] |
Experimental Protocols
Desthiobiotin Pulldown Protocol
This is a general protocol and may require optimization for your specific protein of interest and cell type.
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to separate the beads from the solution. Remove the supernatant.
-
Wash the beads by resuspending them in wash buffer (e.g., PBS with 0.05% Tween-20), separating them on the magnetic stand, and removing the supernatant. Repeat this wash step two more times.
-
-
Binding of Desthiobiotinylated Bait Protein:
-
After the final wash, resuspend the beads in a binding buffer.
-
Add your desthiobiotin-labeled bait protein to the bead suspension.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Protein-Protein Interaction:
-
Place the tube on the magnetic stand, remove the supernatant, and wash the beads three times with wash buffer.
-
Add your cell lysate containing the prey protein(s) to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and remove the lysate.
-
Wash the beads three to five times with a stringent wash buffer (e.g., wash buffer with increased salt concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add an elution buffer containing free biotin to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle agitation to competitively elute the desthiobiotinylated protein and its binding partners.
-
Place the tube on the magnetic stand and collect the supernatant containing your eluted proteins.
-
SDS-PAGE and Western Blotting Protocol
-
Sample Preparation:
-
To your eluted protein sample, add an appropriate volume of Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load your samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
If using PVDF, activate the membrane with methanol (B129727) for 30 seconds prior to transfer.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer to the desired concentration.
-
Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imager or X-ray film.
-
Visualizations
Caption: Experimental workflow from desthiobiotin pulldown to Western blot detection.
Caption: Troubleshooting flowchart for high background in streptavidin Western blots.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biossusa.com [biossusa.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. clyte.tech [clyte.tech]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. jacksonimmuno.com [jacksonimmuno.com]
Technical Support Center: Optimizing Elution of Desthiobiotinylated Proteins from Streptavidin
Welcome to the technical support center for improving the elution efficiency of desthiobiotinylated proteins from streptavidin resins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is desthiobiotin, and why is it used for affinity purification?
Desthiobiotin is a stable analog of biotin (B1667282) that lacks the sulfur atom in its thiophene (B33073) ring. This structural modification results in a significantly lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10-11 M) compared to the very strong interaction between biotin and streptavidin (Kd ≈ 10-15 M).[1][2] This weaker, yet still specific, binding allows for the gentle and efficient elution of desthiobiotinylated proteins under native conditions using competitive displacement with free biotin.[3][4] This avoids the harsh, denaturing conditions often required to break the standard biotin-streptavidin bond.[4]
Q2: What is the principle behind eluting desthiobiotinylated proteins with free biotin?
Elution is based on competitive displacement. Free biotin has a much higher affinity for the binding sites on the streptavidin resin than desthiobiotinylated proteins.[3] By introducing an excess of free biotin in the elution buffer, the desthiobiotin-tagged proteins are outcompeted for binding to streptavidin and are released from the resin.[1]
Q3: Can I reuse the streptavidin resin after eluting with free biotin?
No, it is generally not recommended to reuse streptavidin resin after elution with free biotin. The biotin-streptavidin interaction is practically irreversible under physiological conditions.[1] The high concentration of free biotin used for elution will saturate the binding sites on the resin, rendering it unable to bind new biotinylated molecules.
Q4: My protein of interest is sensitive to pH changes. What are the optimal elution conditions?
A key advantage of the desthiobiotin-streptavidin system is the ability to perform elution under near-neutral and non-denaturing conditions.[1] Elution with free biotin is typically carried out in standard physiological buffers such as PBS or Tris-based buffers at a pH between 7.0 and 8.5.[5][6]
Q5: How can I remove the excess free biotin from my eluted protein sample?
Excess biotin in the eluate can be removed by standard methods such as dialysis, diafiltration, or gel filtration chromatography (desalting columns).[7] The choice of method will depend on the volume of your sample and the downstream application.
Troubleshooting Guide
This guide addresses common issues that can lead to low elution efficiency or other problems during the purification of desthiobiotinylated proteins.
| Problem | Possible Cause | Recommended Solution |
| Low or No Protein Elution | Inefficient Competitive Displacement: The concentration of free biotin may be too low to effectively displace the bound protein. | Increase the concentration of free biotin in the elution buffer. Concentrations can range from 2.5 mM to 50 mM.[5][8] Start with a lower concentration and increase if necessary. |
| Insufficient Incubation Time: The elution buffer may not have been in contact with the resin long enough for the displacement to occur. | Increase the incubation time of the elution buffer with the resin. This can range from 10-15 minutes to overnight at 4°C for tightly bound proteins.[5][9] Gentle mixing during incubation can also improve efficiency. | |
| Protein Precipitation on the Column: The protein may have aggregated and precipitated on the resin, preventing its elution. This can be common with membrane proteins or proteins prone to aggregation.[10] | - Ensure the buffer composition (e.g., salt concentration, presence of detergents) is optimal for your protein's solubility throughout the purification process.[10]- Consider adding non-ionic detergents (e.g., Tween-20) or glycerol (B35011) to the elution buffer to prevent non-specific hydrophobic interactions. | |
| Strong Secondary Interactions: The protein may be interacting with the streptavidin resin through mechanisms other than the desthiobiotin tag. | - Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash and elution buffers to disrupt ionic interactions.- Add a non-ionic detergent to the buffers. | |
| Inaccessible Desthiobiotin Tag: The desthiobiotin tag on the protein may be sterically hindered, leading to a stronger than expected interaction or preventing efficient displacement. | If possible, re-engineer the protein with the tag at a different terminus or with a longer linker to improve accessibility.[11] | |
| High Background (Contaminating Proteins in Eluate) | Insufficient Washing: Non-specifically bound proteins were not adequately removed before elution. | - Increase the number of wash steps and/or the volume of wash buffer.[9]- Increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents or increasing the salt concentration. |
| Hydrophobic Interactions: Both the target protein and contaminants are interacting hydrophobically with the resin. | Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash and elution buffers. | |
| Protein is Eluted, but Inactive | Harsh Elution Conditions (if not using competitive displacement): Use of acidic buffers or other denaturants can damage the protein. | Stick to competitive elution with free biotin under physiological conditions. Avoid harsh elution methods unless absolutely necessary for downstream applications that do not require active protein. |
| Instability of the Protein: The purified protein may be inherently unstable. | - Perform all purification steps at 4°C.- Add protease inhibitors to the lysis buffer.[11]- Work quickly to minimize the time the protein is on the column and in the elution buffer. |
Quantitative Data Summary
The efficiency of competitive elution is influenced by several factors. The following table summarizes key parameters and their typical ranges as reported in various protocols. Optimal conditions should be determined empirically for each specific protein.
| Parameter | Typical Range | Considerations | References |
| Biotin Concentration | 2.5 mM - 50 mM | Higher concentrations can improve elution efficiency, especially for high-affinity interactions. Start with 5-10 mM and optimize. No significant increase in elution efficiency was observed with concentrations higher than 4 mg/ml in one study.[12] | [5][8][12] |
| pH | 7.0 - 8.5 | A slightly alkaline pH (around 8.0-8.5) can improve the solubility of biotin.[13] Ensure the pH is compatible with your protein's stability. | [5][6] |
| Temperature | 4°C, Room Temp, 37°C | Higher temperatures can increase the rate of dissociation. However, for sensitive proteins, performing the elution at 4°C is recommended. A 37°C incubation for 10-30 minutes is also reported.[4][14] | [4][9][14] |
| Incubation Time | 10 minutes - Overnight | Longer incubation times may be necessary for tightly bound proteins or when using lower biotin concentrations. Gentle agitation can improve efficiency. | [5][9] |
| Buffer Composition | PBS, Tris-based buffers | The buffer should be compatible with your protein and downstream applications. The presence of salts (e.g., 150 mM NaCl) is common. | [5][8] |
Binding Affinities:
| Interaction | Dissociation Constant (Kd) | Reference |
| Biotin - Streptavidin | ~ 10-15 M | [1] |
| Desthiobiotin - Streptavidin | ~ 10-11 M | [2] |
Experimental Protocols
Protocol 1: Standard Competitive Elution of Desthiobiotinylated Proteins
This protocol provides a general procedure for the elution of desthiobiotinylated proteins from streptavidin agarose (B213101) or magnetic beads using free biotin.
Materials:
-
Streptavidin resin (agarose or magnetic beads) with bound desthiobiotinylated protein
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4
-
Elution Buffer: 10 mM Biotin in PBS, pH 7.4 (prepare fresh)
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads) or chromatography column
Procedure:
-
Washing:
-
After binding your desthiobiotinylated protein to the streptavidin resin, wash the resin three to five times with 5-10 bed volumes of Wash Buffer to remove non-specifically bound proteins.[5]
-
For magnetic beads, resuspend the beads in Wash Buffer, incubate for 2-3 minutes with gentle mixing, place the tube on a magnetic stand, and discard the supernatant.
-
For agarose resin in a column, allow the Wash Buffer to flow through the column.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the washed resin.
-
Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or nutator).[5] For potentially higher efficiency, incubation can be performed at 37°C for 10-30 minutes.[4][14]
-
For magnetic beads: Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted protein.
-
For agarose resin: Allow the Elution Buffer to flow through the column and collect the eluate.
-
-
Repeat Elution (Optional):
-
To maximize recovery, a second round of elution can be performed by adding another 1-2 bed volumes of fresh Elution Buffer and repeating the incubation and collection steps.
-
-
Post-Elution Processing:
-
If necessary, remove the excess free biotin from the eluate using dialysis or a desalting column.[7]
-
Visualizations
Caption: Workflow for competitive elution of desthiobiotinylated proteins.
Caption: Troubleshooting logic for low protein yield.
References
- 1. interchim.fr [interchim.fr]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 8. fishersci.ie [fishersci.ie]
- 9. epicypher.com [epicypher.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during labeling with PEGylated reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect a protein's stability and solubility. Unfavorable conditions can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can play a role in these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a significant amount of diol in what is intended to be a monofunctional PEG reagent can cause unintentional cross-linking.[1]
-
Disulfide-Linked Dimerization: For proteins containing cysteine residues, the reaction conditions for PEGylation (often neutral to slightly alkaline pH) can also promote the formation of disulfide-linked dimers and aggregates.[2]
-
Pre-existing Aggregates: If the initial protein sample already contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.[3]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by spectrophotometry, often indicates the formation of insoluble aggregates.[1]
Q3: What role does the PEG reagent itself play in aggregation?
The choice and quality of the PEG reagent are critical:
-
Functionality: Using a bifunctional PEG reagent (with reactive groups at both ends) inherently carries the risk of cross-linking multiple protein molecules, which can lead to aggregation.[1] Whenever possible, use monofunctional PEG reagents to minimize this risk.
-
Purity: Ensure the monofunctional PEG reagent has a low percentage of diol contamination. High diol content can lead to unintended cross-linking and aggregation.[1]
-
PEG Chain Length: The length of the PEG chain can influence interactions with the protein surface. While longer chains can increase the hydrodynamic size and stability, they might also, in some cases, promote aggregation through unforeseen interactions.[1][4]
Troubleshooting Guide
Issue: Visible precipitation or increased turbidity during the PEGylation reaction.
This is a clear indication of protein aggregation. The following troubleshooting workflow can help identify and resolve the issue.
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
The first step is to systematically screen various reaction parameters to find the optimal conditions for your specific protein. A design of experiments (DoE) approach can be very effective.[2]
Table 1: Recommended Ranges for Screening Reaction Conditions
| Parameter | Recommended Range for Screening | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | High concentrations increase the chance of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A high excess of PEG can lead to multi-PEGylation and aggregation.[1][3] |
| pH | 6.0, 7.0, 7.4, 8.0 | Protein stability is highly pH-dependent. Avoid the protein's isoelectric point (pI).[1] For N-terminal PEGylation with aldehyde reagents, a lower pH (5.0-6.5) can improve selectivity.[3] |
| Temperature | 4°C, Room Temperature (~22°C) | Lower temperatures slow down the reaction rate, which can reduce aggregation.[1] |
Experimental Protocol: Small-Scale PEGylation Screening
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time (e.g., pH) while keeping the others constant.[1]
-
Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze each reaction for aggregation using methods like turbidity measurement, SDS-PAGE, or DLS.[1]
Step 2: Add Stabilizing Excipients
If optimizing the reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients for PEGylation Reactions
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose, Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[1] |
| Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent surface-induced aggregation.[1] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will significantly slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.[1]
Step 4: Verify Starting Protein Quality
The purity and stability of the initial protein sample are crucial for a successful PEGylation reaction.
-
Ensure High Purity: Use a highly purified protein sample that is free of pre-existing aggregates. Consider a final size-exclusion chromatography step for your protein before PEGylation.
-
Use Appropriate Buffers: For PEGylation chemistries involving aldehydes (reductive amination), avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the PEG reagent. Suitable alternatives include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[3]
Caption: Key experimental factors to consider for minimizing aggregation during PEGylation.
References
Technical Support Center: Minimizing Co-purification of Endogenous Biotinylated Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with co-purification of endogenous biotinylated proteins during affinity purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are endogenous biotinylated proteins and why are they a problem?
A: Endogenous biotinylated proteins are naturally occurring proteins within a cell that have biotin (B1667282) covalently attached. Biotin acts as a coenzyme for a class of enzymes called carboxylases.[1][2] In affinity purification workflows that use the strong interaction between biotin and streptavidin (or its relatives like avidin (B1170675) and NeutrAvidin), these naturally biotinylated proteins can bind to streptavidin beads, leading to their co-purification along with your biotinylated protein of interest. This creates significant background noise, which can mask the signal of your target protein and its interactors, leading to false positives in downstream analyses like mass spectrometry or Western blotting.[3][4]
Q2: What are the most common endogenous biotinylated proteins that cause background?
A: In mammalian cells, there are four well-known endogenous biotinylated proteins that are common sources of contamination.[1] Their expression levels can vary between different cell types.[1] These proteins are often highly abundant and can easily obscure the detection of less abundant biotinylated targets.
| Protein | Molecular Weight (approx.) | Subcellular Localization |
| Pyruvate Carboxylase (PC) | ~130 kDa | Mitochondria |
| Acetyl-CoA Carboxylase (ACC) | ~220 kDa | Cytoplasm |
| Propionyl-CoA Carboxylase (PCC) | ~72 kDa | Mitochondria |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | ~75 kDa | Mitochondria |
| Data sourced from multiple references.[1][3][5] |
Troubleshooting Guides
Problem: High background of non-specific bands in my streptavidin pull-down.
High background can obscure the identification of your target protein and its interaction partners. Here are several strategies to reduce non-specific binding.
Solution 1: Pre-clear Your Lysate
This is a critical step to remove proteins that non-specifically bind to the affinity resin. Incubating your cell lysate with streptavidin beads before adding your biotinylated bait protein will capture many of the endogenous biotinylated proteins and other non-specific binders.[6][7][8]
Click for Detailed Experimental Protocol: Lysate Pre-Clearing
Objective: To deplete endogenous biotinylated proteins and other non-specific binders from a cell lysate before performing the specific pull-down.
Materials:
-
Cell lysate in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors)[8]
-
Streptavidin-conjugated agarose (B213101) or magnetic beads[5][9]
-
Ice-cold 1X PBS or wash buffer
-
Microcentrifuge tubes
-
End-over-end rotator at 4°C
Protocol:
-
Prepare the Beads: Resuspend the streptavidin bead slurry. For every 1 mg of total protein in your lysate, take approximately 20-30 µL of bead slurry.[9]
-
Wash the Beads: Wash the beads 2-3 times with 1 mL of ice-cold lysis buffer to remove any storage buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 500 x g for 1 minute) at 4°C.[6]
-
Incubate Lysate with Beads: Add the washed streptavidin beads to your cell lysate.
-
Rotate: Incubate the mixture on an end-over-end rotator for 30-60 minutes at 4°C.[9][10]
-
Separate Beads from Lysate:
-
For magnetic beads: Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube.
-
For agarose beads: Centrifuge the tube at a low speed (e.g., 500 x g for 2 minutes) at 4°C. Carefully collect the supernatant without disturbing the bead pellet.
-
-
Proceed with Immunoprecipitation: Your pre-cleared lysate is now ready for the immunoprecipitation of your specific biotinylated target.
Solution 2: Optimize Wash Buffers and Procedures
Increasing the stringency of your wash steps can help to remove weakly bound, non-specific proteins. The strong biotin-streptavidin interaction can withstand harsh washing conditions.[5]
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer up to 250 mM to disrupt ionic interactions.[11]
-
Add Detergents: Include a non-ionic detergent like Tween-20 (up to 0.1%) in your wash buffers.[11][12]
-
Increase Wash Volume and Number: Use a larger volume for each wash (e.g., 1 mL) and increase the number of wash steps to five or more.[6]
Solution 3: Block Endogenous Biotin (for IHC/ICC)
For applications like immunohistochemistry (IHC) where the cells are fixed, you can block endogenous biotin before adding your biotinylated probe. This is a two-step process.[13][14]
-
Avidin/Streptavidin Incubation: First, incubate the sample with an excess of unlabeled streptavidin or avidin. This will bind to all the accessible endogenous biotin in the tissue.[13][14]
-
Free Biotin Incubation: Next, incubate with an excess of free biotin. This step is crucial to saturate the remaining open biotin-binding sites on the streptavidin molecules added in the first step, preventing them from binding your biotinylated probe later.[13][14]
Advanced Strategies and Alternatives
Q3: I've tried pre-clearing and stringent washes, but the background is still high. What else can I do?
A: If standard methods are insufficient, consider these advanced approaches:
-
Use Monomeric Avidin: Unlike the tetrameric streptavidin, monomeric avidin has a lower affinity for biotin, allowing for elution under milder, non-denaturing conditions using free biotin. This can be particularly useful for purifying endogenously biotinylated proteins themselves.[15][16]
-
Try NeutrAvidin: NeutrAvidin is a deglycosylated form of avidin with a more neutral isoelectric point. This can reduce non-specific binding caused by the carbohydrates on avidin or the slight positive charge of streptavidin.[14][17]
-
Consider Alternatives to the Biotin-Streptavidin System: If background from endogenous biotinylation is intractable, alternative affinity systems may be the solution. Options include immunoaffinity tags (e.g., FLAG, HA) or click chemistry-based approaches.[18][19]
Visual Guides
Workflow for Minimizing Endogenous Biotin Co-purification
This diagram illustrates a standard affinity purification workflow incorporating a pre-clearing step to reduce background from endogenous biotinylated proteins.
Caption: Affinity purification workflow with a pre-clearing step.
Troubleshooting Logic: Sources of Background and Solutions
This diagram outlines the logical connections between common sources of background in biotin-streptavidin affinity purification and their respective solutions.
Caption: Logic map for troubleshooting background binding.
References
- 1. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rockefeller.edu [rockefeller.edu]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 10. apolo.com.tw [apolo.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. Dynabeads Nucleic Acid Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Metabolic biotinylation of recombinant proteins in mammalian cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Desthiobiotin vs. Biotin for Affinity Protein Purification
For researchers, scientists, and drug development professionals seeking to optimize their affinity protein purification workflows, the choice between desthiobiotin and biotin (B1667282) is a critical decision that significantly impacts protein yield, purity, and integrity. This guide provides a comprehensive, data-driven comparison of these two affinity tags, enabling you to make an informed choice for your specific application.
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it a cornerstone of affinity purification. However, the very strength of this interaction presents a significant challenge: the harsh, often denaturing conditions required to elute the biotinylated protein from the streptavidin matrix can compromise protein structure and function. Desthiobiotin, a sulfur-free analog of biotin, has emerged as a powerful alternative that offers a gentler approach to affinity purification.
At a Glance: Key Differences
| Feature | Desthiobiotin | Biotin |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[1][2] | ~10⁻¹⁵ M[1][3] |
| Binding Interaction | Reversible[4][5] | Essentially Irreversible[1][3] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM biotin) under physiological pH and temperature.[4][6] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents like guanidinium (B1211019) chloride, or boiling in SDS-PAGE sample buffer).[7] |
| Impact on Protein Integrity | High; gentle elution preserves protein structure, function, and complex formation.[1][5] | Potential for denaturation, aggregation, and dissociation of protein complexes.[7] |
| Protein Purity | High; specific competitive elution minimizes co-purification of non-specific binders. Systems like Strep-tag®II can yield >99% purity.[6] | Can be high, but harsh elution may release non-specifically bound contaminants. |
| Protein Yield | Generally high due to efficient and gentle elution.[8] | Can be variable; harsh elution may lead to protein precipitation and loss. |
| Regeneration of Affinity Matrix | Possible, as the streptavidin remains intact.[8] | Difficult to impossible without denaturing the streptavidin. |
The Science Behind the Difference: A Tale of Two Rings
The significant difference in binding affinity between desthiobiotin and biotin lies in their chemical structures. Biotin possesses a thiophene (B33073) ring containing a sulfur atom, which plays a crucial role in the tight, essentially irreversible binding to the streptavidin pocket. Desthiobiotin lacks this sulfur atom, resulting in a less tenacious, reversible interaction.[1] This structural difference is the key to desthiobiotin's advantage in applications where recovery of the native, functional protein is paramount.
Experimental Workflows: A Visual Comparison
The choice between desthiobiotin and biotin dictates distinct experimental workflows for affinity protein purification.
Caption: Workflow for affinity purification using desthiobiotin, highlighting the gentle, competitive elution step.
Caption: Workflow for affinity purification using biotin, illustrating the harsh elution conditions required.
Binding Interaction with Streptavidin
The fundamental difference in the interaction with streptavidin dictates the elution strategy.
Caption: Comparison of desthiobiotin and biotin binding to streptavidin, highlighting the principle of competitive elution for desthiobiotin.
Detailed Experimental Protocols
Desthiobiotin Affinity Purification Protocol
This protocol outlines the general steps for purifying a desthiobiotin-tagged protein using streptavidin-functionalized magnetic beads.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[4]
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing the desthiobiotinylated protein of interest.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Repeat this wash step twice.
-
Binding: Add the cell lysate containing the desthiobiotinylated protein to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads using the magnetic stand and discard the supernatant (this is the unbound fraction). Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. This allows the free biotin to competitively displace the desthiobiotin-tagged protein from the streptavidin beads.
-
Collection: Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified protein.
-
Analysis: Analyze the purified protein fraction using SDS-PAGE, Western blotting, or other relevant downstream applications.
Biotin Affinity Purification Protocol
This protocol provides a general outline for purifying a biotinylated protein, which often requires denaturing elution.
Materials:
-
Binding/Wash Buffer: PBS, pH 7.4, with 0.1% Tween-20.
-
Elution Buffer (Denaturing): 0.1 M glycine-HCl, pH 2.8, or 2X SDS-PAGE sample buffer (for applications where denaturation is acceptable).
-
Streptavidin-coated agarose (B213101) resin.
-
Cell lysate containing the biotinylated protein of interest.
Procedure:
-
Resin Equilibration: Pack the streptavidin-agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the cell lysate containing the biotinylated protein to the column.
-
Washing: Wash the column extensively with Binding/Wash Buffer (e.g., 20-30 column volumes) to remove non-specifically bound proteins.
-
Elution:
-
For functional protein (if possible): Attempt elution with a high concentration of free biotin (e.g., >10 mM) at an elevated temperature (e.g., 37°C), although this is often inefficient.
-
For denatured protein: Apply the denaturing Elution Buffer to the column and collect the fractions. Immediately neutralize the low pH fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) if subsequent analysis requires a neutral pH. If using SDS-PAGE sample buffer, the eluted protein is ready for electrophoresis.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE, silver staining, or Western blotting to identify the purified protein.
Conclusion: Making the Right Choice
For applications where the primary goal is to obtain a highly pure, structurally intact, and functionally active protein or protein complex, desthiobiotin is the superior choice . Its reversible binding to streptavidin allows for gentle elution under physiological conditions, preserving the integrity of the target molecule.[5] This makes it ideal for:
-
Purification of sensitive enzymes and proteins.
-
Isolation of protein-protein interaction complexes.
-
Pull-down assays where the recovery of the bait and its interactors is crucial.
Biotin , with its extremely strong interaction with streptavidin, remains a valuable tool for applications where the immobilization of a molecule is the primary objective, and subsequent elution of the functional protein is not required.[9] Such applications include:
-
Immobilization of proteins or nucleic acids on solid supports for binding assays.
-
Detection methods such as Western blotting, ELISA, and immunohistochemistry, where the streptavidin-biotin complex serves as a robust detection system.
By carefully considering the downstream application and the nature of the protein of interest, researchers can leverage the distinct properties of desthiobiotin and biotin to achieve their experimental goals with greater efficiency and success.
References
- 1. interchim.fr [interchim.fr]
- 2. epicypher.com [epicypher.com]
- 3. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. neuromics.com [neuromics.com]
- 6. fishersci.ie [fishersci.ie]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
A Head-to-Head Comparison: Alternatives to N-Desthiobiotin-N-bis(PEG4-NHS ester) for Versatile Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of applications, from proteomic studies to the development of novel therapeutics. N-Desthiobiotin-N-bis(PEG4-NHS ester) has emerged as a valuable tool, offering a reversible biotinylation option for affinity purification. However, the ever-evolving landscape of protein chemistry presents a range of alternatives, each with unique advantages and disadvantages. This guide provides an objective comparison of various protein labeling strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for your research needs.
Introduction to Protein Labeling and the Role of Desthiobiotin
Protein labeling involves the covalent attachment of a molecule, or "tag," to a protein of interest. This tag can serve various purposes, including detection, purification, and immobilization. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin).[1][2]
N-Desthiobiotin-N-bis(PEG4-NHS ester) is an amine-reactive reagent that allows for the attachment of desthiobiotin, a sulfur-free analog of biotin, to proteins.[3][4][5][6] The key advantage of desthiobiotin is its lower binding affinity to streptavidin compared to biotin, enabling the gentle elution of the labeled protein under competitive conditions with free biotin.[1][2] The dual PEG4 linkers in the specified reagent provide a long and hydrophilic spacer arm, which can improve solubility and reduce steric hindrance.
This guide will explore three main categories of alternatives to N-Desthiobiotin-N-bis(PEG4-NHS ester): other reversible biotinylation reagents, cleavable biotinylation reagents, and non-biotin affinity tags.
Comparison of Key Specifications
To facilitate a clear comparison, the following table summarizes the key features of various protein labeling alternatives.
| Feature | N-Desthiobiotin-N-bis(PEG4-NHS ester) | Iminobiotin-NHS Ester | Disulfide Cleavable Biotin-NHS Ester | Photocleavable Biotin-NHS Ester | His-Tag | Strep-Tag® II |
| Tag | Desthiobiotin | Iminobiotin | Biotin | Biotin | 6-10x Histidine | Trp-Ser-His-Pro-Gln-Phe-Glu-Lys |
| Binding Partner | Streptavidin/Avidin | Streptavidin/Avidin | Streptavidin/Avidin | Streptavidin/Avidin | Ni-NTA or Co-Talon Resin | Strep-Tactin® |
| Binding Affinity (Kd) | ~10⁻¹¹ M[2] | pH-dependent | ~10⁻¹⁵ M | ~10⁻¹⁵ M | Micromolar range | ~1 µM |
| Elution Conditions | Competitive elution with free biotin[1] | pH shift to ~4.0[7] | Reducing agents (e.g., DTT, TCEP)[8][9] | UV light exposure (~365 nm)[10][11] | Imidazole competition or pH reduction | Desthiobiotin competition |
| Gentleness of Elution | Very gentle | Mild to moderate | Mild | Very gentle (non-chemical) | Mild to moderate | Very gentle |
| Reversibility | Reversible | Reversible | Irreversible (linker cleaved) | Irreversible (linker cleaved) | Reversible | Reversible |
| Reactive Group | NHS Ester (Primary Amines) | NHS Ester (Primary Amines) | NHS Ester (Primary Amines) | NHS Ester (Primary Amines) | Genetically Encoded | Genetically Encoded |
Experimental Data: A Performance Showdown
The choice of a labeling reagent significantly impacts experimental outcomes. Below is a summary of performance data for various alternatives.
Binding and Elution Efficiency
| Labeling Reagent/Tag | Binding Capacity | Elution Efficiency | Key Considerations |
| Desthiobiotin | High | >90% with biotin competition | Minimizes co-purification of endogenous biotinylated proteins.[2] |
| Iminobiotin | High | pH-dependent, can be near-quantitative | Protein stability at low pH is a critical factor.[7] |
| Disulfide Cleavable Biotin | High | >95% with reducing agents | Leaves a small molecular fragment on the protein after cleavage.[12] |
| Photocleavable Biotin | High | Highly efficient with UV exposure | Potential for UV-induced damage to sensitive proteins.[13] |
| His-Tag | High | Good, but can have lower purity | Prone to non-specific binding of host proteins.[14] |
| Strep-Tag® II | Moderate | High purity and good yield | Offers a good balance of purity, yield, and cost.[15][16] |
Self-Labeling Tags: A Note on Kinetics
Self-labeling tags like HaloTag and SNAP-tag offer an alternative where the protein is genetically fused to an enzyme that covalently attaches a synthetic ligand. Comparative studies have shown that HaloTag7 can exhibit significantly faster labeling kinetics than SNAP-tag with certain substrates, reaching near diffusion-limited rates.[17][18][19][20] This can be a crucial factor in experiments with time constraints.
Detailed Experimental Protocols
To ensure reproducibility, detailed protocols for key experimental procedures are provided below.
Protocol 1: General Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling proteins with amine-reactive NHS esters, such as desthiobiotin-NHS, iminobiotin-NHS, and cleavable biotin-NHS reagents.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding an appropriate volume of Reaction Buffer.
-
Add the NHS ester stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): Add Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Biotinylation Efficiency (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[21][22][23][24][25]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer
Procedure:
-
Pipette 900 µL of HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ initial).[21]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable (A₅₀₀ final).[21]
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the known extinction coefficient of the HABA-avidin complex.[21]
Protocol 3: Comparative Pull-Down Assay
This protocol outlines a general workflow for comparing the performance of different biotinylated proteins in a pull-down experiment.
Materials:
-
Biotinylated bait proteins (labeled with different reagents)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential prey proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffers:
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer.
-
Bait Protein Immobilization: Incubate the beads with an equal molar amount of each biotinylated bait protein for 1 hour at room temperature.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Protein Interaction: Incubate the beads with the cell lysate for 1-2 hours at 4°C.
-
Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Resuspend the beads for each sample in their respective Elution Buffers.
-
Incubate under the appropriate conditions (e.g., room temperature for competitive elution, UV exposure for photocleavable biotin).
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to compare the recovery of the bait and prey proteins for each labeling method.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]
- 5. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lifetein.com [lifetein.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 15. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 23. vectorlabs.com [vectorlabs.com]
- 24. researchgate.net [researchgate.net]
- 25. fishersci.ie [fishersci.ie]
Navigating the Desthiobiotin Proteome: A Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the analysis of desthiobiotinylated proteins is a cornerstone of modern proteomics, enabling the identification of protein-protein interactions, post-translational modifications, and drug targets. This guide provides a comprehensive comparison of current mass spectrometry-based analytical strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate workflow for your research needs.
The reversible binding of desthiobiotin to streptavidin and its analogs offers a significant advantage over the nearly irreversible biotin-streptavidin interaction, allowing for the gentle elution of captured proteins and peptides. This characteristic is central to the various analytical workflows that have been developed. The choice of methodology can profoundly impact the sensitivity, specificity, and number of identified proteins. This guide will compare three primary approaches: On-Bead Digestion, Competitive Elution, and the innovative Direct Detection of Biotin-containing Tags (DiDBiT) method.
Comparison of Analytical Workflows
The selection of an appropriate workflow for the mass spectrometry analysis of desthiobiotinylated proteins is critical and depends on the specific experimental goals. The following table summarizes the key quantitative and qualitative differences between the most common methodologies.
| Feature | On-Bead Digestion | Competitive Elution (with Biotin) | Direct Detection of Biotin-containing Tags (DiDBiT) |
| Principle | Proteins are captured on streptavidin beads and enzymatically digested directly on the bead surface. | Captured proteins are eluted from the beads by introducing an excess of free biotin (B1667282), which competes for the binding sites. | Proteins in the lysate are first digested into peptides. Desthiobiotinylated peptides are then enriched on streptavidin beads and eluted for MS analysis. |
| Primary Advantage | Simplicity and reduced sample loss as elution and digestion are combined. | Recovers intact proteins, allowing for top-down or middle-down proteomics approaches. | Significantly higher sensitivity and detection of modified peptides.[1][2] |
| Primary Disadvantage | Potential for streptavidin contamination in the final peptide mixture.[3] Lower recovery of identified proteins compared to other methods. | Can be less efficient for strongly bound proteins and may result in lower yields. | Requires digestion of the entire proteome prior to enrichment, which can be complex. |
| Typical Protein Identifications | Moderate | Lower to Moderate | High |
| Suitability | Rapid screening and identification of high-abundance interactors. | Analysis of intact protein modifications and isoforms. | Sensitive detection of low-abundance proteins and precise identification of modification sites. |
In-Depth Look at Methodologies
On-Bead Digestion: The Workhorse of Rapid Screening
On-bead digestion is a widely adopted method due to its straightforward workflow. After the desthiobiotinylated proteins are captured on streptavidin-coated beads, the beads are washed, and a proteolytic enzyme, typically trypsin, is added directly to the beads. The resulting peptides are then collected for mass spectrometry analysis. While efficient, a common issue is the co-digestion of the streptavidin from the beads, which can lead to its peptides dominating the mass spectra and masking lower-abundance peptides of interest.[3]
Competitive Elution: Preserving the Intact Proteome
Competitive elution offers the advantage of recovering the captured proteins in their intact form. This is achieved by incubating the protein-bound beads with a solution containing a high concentration of free biotin. The free biotin displaces the desthiobiotinylated proteins from the streptavidin, allowing for their collection.[4] This approach is particularly valuable when the goal is to study the intact proteins, for instance, to analyze post-translational modifications that might be lost during enzymatic digestion. However, the efficiency of elution can vary depending on the binding affinity of the captured proteins.
DiDBiT: A Leap in Sensitivity
The Direct Detection of Biotin-containing Tags (DiDBiT) method represents a paradigm shift in the analysis of biotinylated and desthiobiotinylated proteins.[1][2] Unlike traditional methods that enrich proteins before digestion, DiDBiT involves the digestion of the entire proteome into peptides before the enrichment step. This pre-digestion significantly reduces the complexity of the sample that is introduced to the mass spectrometer, leading to a dramatic increase in the identification of biotin-tagged peptides.[1] Studies have shown that DiDBiT can improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[1][2]
Choosing Your Affinity Matrix: Streptavidin vs. Neutravidin
The choice of affinity resin is another critical parameter. Both streptavidin and neutravidin are tetrameric proteins with a high affinity for biotin and its analogs. However, they possess key differences that can influence the outcome of an experiment.
| Feature | Streptavidin | Neutravidin |
| Origin | Streptomyces avidinii | Deglycosylated avidin (B1170675) (from egg white) |
| Isoelectric Point (pI) | ~5-6 | ~6.3 |
| Glycosylation | No | No |
| Non-specific Binding | Lower than avidin, but can still occur. | Generally considered to have the lowest non-specific binding among the avidin family proteins.[5] |
| Binding Affinity for Biotin | Kd ≈ 10-14 M | Kd ≈ 10-15 M |
While both are excellent choices, neutravidin's lack of glycosylation and near-neutral isoelectric point often result in lower background binding, making it a preferred choice for applications requiring high specificity.[5]
Experimental Workflows and Protocols
To facilitate the implementation of these techniques, detailed diagrams and protocols are provided below.
Visualizing the Workflows
References
A Researcher's Guide to Selecting Biotinylation Reagents: Comparing PEG Spacer Arm Lengths
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent, specifically the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly influence experimental outcomes. This guide provides an objective comparison of biotinylation reagents with different PEG spacer arm lengths, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
The fundamental principle behind using a spacer arm in biotinylation is to overcome steric hindrance. The biotin-binding pocket of streptavidin is located below the protein's surface. A spacer arm extends the biotin moiety away from the labeled molecule, ensuring its accessibility to streptavidin for efficient binding. PEG is a favored material for spacer arms due to its hydrophilicity, which enhances the solubility of the biotinylated molecule and minimizes non-specific interactions.
The Impact of Spacer Arm Length on Performance: Experimental Evidence
The length of the PEG spacer arm is a critical parameter that can be optimized to enhance the performance of biotin-streptavidin systems in various applications. Longer spacer arms are generally thought to provide greater flexibility and reach, further reducing steric hindrance, which is particularly important when large molecules, such as enzyme conjugates, are used for detection.
Enzyme-Linked Immunosorbent Assay (ELISA) Performance
A key application where the effect of spacer arm length is evident is in ELISA. A study by Muratsugu and Nishida (2019) demonstrated that increasing the "bridge length" between the immobilized biotin and a solid support leads to a better dose-response curve in a competitive ELISA format.[1] This suggests that longer spacer arms facilitate more efficient binding of horseradish peroxidase (HRP)-conjugated streptavidin, a large enzymatic reporter.[1] The steric hindrance imposed by the bulky HRP-streptavidin complex is more effectively overcome with a longer spacer, allowing for a stronger signal.[1]
To illustrate this, the study compared four biotinylation reagents with increasing spacer arm lengths: PFP-biotin (0.96 nm), NHS-biotin (1.35 nm), Sulfo-NHS-LC-biotin (2.24 nm), and NHS-LC-LC-biotin (3.05 nm). The results showed a clear trend of increased signal with longer spacer arms.[1]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (A/A_max) |
| PFP-biotin | 0.96 | ~0.45 |
| NHS-biotin | 1.35 | ~0.60 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.85 |
| NHS-LC-LC-biotin | 3.05 | 1.00 |
| Table 1: Effect of spacer arm length on HRP-streptavidin binding in an ELISA format. Data is adapted from Muratsugu and Nishida, 2019.[1] The relative absorbance was estimated from the published graph, with the longest spacer arm (NHS-LC-LC-biotin) set as the standard (1.00). |
This data strongly suggests that for applications involving the detection of biotin with large streptavidin conjugates, a longer PEG spacer arm is advantageous. Reagents such as NHS-PEG4-Biotin, NHS-PEG8-Biotin, and NHS-PEG12-Biotin offer a systematic way to optimize this parameter.
Conceptual Models of Spacer Arm Function
The choice of spacer arm length is a balance between providing sufficient reach to overcome steric hindrance and other potential effects on the system.
Figure 1. Conceptual diagram illustrating how a longer PEG spacer arm can mitigate steric hindrance and promote more efficient binding of biotin to streptavidin.
Application in Protein-Protein Interaction Studies: Pull-Down Assays
In pull-down assays, a biotinylated "bait" protein is used to capture its interacting "prey" protein from a cell lysate. The efficiency of this capture can also be influenced by the spacer arm length of the biotinylation reagent. A longer, flexible PEG spacer can project the biotinylated bait protein away from the streptavidin-coated beads, making it more accessible to its binding partners in the complex protein mixture of a cell lysate.
While direct quantitative comparisons of different PEG spacer lengths in pull-down assays are less common in the literature, the principles observed in ELISA are applicable. An optimized spacer length can lead to a more efficient pull-down of interacting proteins and a higher signal-to-noise ratio in subsequent analyses like Western blotting or mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for key experiments involving biotinylation.
Protocol 1: General Protein Biotinylation using NHS-PEGn-Biotin
This protocol describes the biotinylation of a protein with a primary amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column equilibrated with a suitable storage buffer.
Figure 2. Experimental workflow for the biotinylation of a protein using an amine-reactive NHS-ester of biotin with a PEG spacer.
Protocol 2: Pull-Down Assay with a Biotinylated Bait Protein
This protocol outlines a typical pull-down experiment to identify protein-protein interactions.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare Beads: Wash the streptavidin beads with wash buffer to remove any preservatives.
-
Immobilize Bait Protein: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at 4°C with gentle rotation to allow for binding.
-
Wash: Pellet the beads and wash them several times with wash buffer to remove any unbound bait protein.
-
Bind Prey Protein: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads by adding elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting, or mass spectrometry.
Application in Signaling Pathway Analysis: Epidermal Growth Factor Receptor (EGFR) Pathway
Biotinylation and subsequent pull-down assays are powerful tools for studying protein interactions within signaling pathways. For example, to identify novel binding partners of a specific protein in the EGFR signaling cascade, that protein can be biotinylated and used as bait to pull down its interactors from cell lysates under different stimulation conditions (e.g., with or without EGF).
Figure 3. Simplified EGFR signaling pathway illustrating how a biotinylated protein (Protein X) can be used to identify interaction partners (e.g., Grb2) via a pull-down assay.
Conclusion
The selection of a biotinylation reagent with an appropriate PEG spacer arm is a critical consideration for the success of many molecular biology and proteomics experiments. The available data indicates that longer PEG spacers, such as those in NHS-PEG12-Biotin, can be highly beneficial in applications like ELISA where large detection complexes are used. While direct comparative data for pull-down assays is less prevalent, the same principles of overcoming steric hindrance and improving accessibility apply. Researchers should consider the nature of their specific application, including the size of the interacting molecules and the complexity of the sample, when choosing a biotinylation reagent. Empirical testing of different spacer arm lengths may be necessary to optimize results for novel experimental systems.
References
A Head-to-Head Battle: Streptavidin vs. NeutrAvidin Beads for Desthiobiotin Capture
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of affinity purification, the interaction between biotin (B1667282) and avidin (B1170675) proteins is a cornerstone technology. For applications requiring gentle elution of captured biomolecules, desthiobiotin, a sulfur-less analog of biotin, has emerged as a valuable tool. This guide provides a comprehensive comparison of two commonly used matrices for desthiobiotin capture: Streptavidin and NeutrAvidin beads. By examining their intrinsic properties, performance data, and experimental workflows, researchers can make an informed decision to optimize their purification strategies.
Unveiling the Contenders: Key Properties of Streptavidin and NeutrAvidin
Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, and NeutrAvidin, a deglycosylated form of chicken avidin, both exhibit a high affinity for biotin.[1][2] However, subtle but significant differences in their biochemical properties can have a profound impact on experimental outcomes, particularly concerning non-specific binding.
| Property | Streptavidin | NeutrAvidin | Rationale for Performance Difference |
| Source | Streptomyces avidinii | Deglycosylated chicken avidin | Differences in post-translational modifications. |
| Molecular Weight | ~53 kDa | ~60 kDa | Presence of carbohydrate moieties on native avidin (removed in NeutrAvidin).[3] |
| Isoelectric Point (pI) | ~5-6 | ~6.3 | Streptavidin's acidic pI and NeutrAvidin's near-neutral pI reduce non-specific binding to negatively charged molecules like DNA and some proteins.[3] |
| Glycosylation | No | No | The absence of carbohydrates in both minimizes non-specific binding that can occur with glycosylated proteins.[3] |
| RYD Sequence | Present | Absent | Streptavidin contains an Arg-Tyr-Asp (RYD) sequence, which can mimic the Arg-Gly-Asp (RGD) cell-binding motif, potentially leading to off-target interactions.[1][4] |
| Non-Specific Binding | Low | Lowest | The combination of a neutral pI and the absence of the RYD sequence generally results in lower background binding for NeutrAvidin.[1][2] |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁵ M | Both proteins exhibit extremely high affinity for biotin.[1] |
| Desthiobiotin Binding Affinity (Kd) | ~10⁻¹¹ M | Not explicitly found, but expected to be similar to streptavidin | The weaker interaction with desthiobiotin compared to biotin allows for competitive elution under mild conditions.[5] |
Performance Deep Dive: Binding Capacity and Elution Efficiency
While both Streptavidin and NeutrAvidin are effective for biotin capture, their performance with the lower-affinity desthiobiotin ligand is a critical consideration for applications requiring reversible binding.
Binding Capacity
Elution Efficiency
The primary advantage of using desthiobiotin is the ability to elute the captured molecules under mild conditions, typically using a competitive excess of free biotin.[6] While a direct comparative study on desthiobiotin elution from both bead types is lacking, a study on the elution of biotinylated proteins found that similar levels of protein were recovered from both streptavidin and neutravidin conjugated beads when using an elution buffer containing excess biotin and heat. This suggests that for applications where near-complete recovery is desired and gentle heating is tolerated, both matrices can perform effectively.
Experimental Corner: Protocols for Desthiobiotin Capture
Below are detailed, side-by-side protocols for a typical pull-down assay using a desthiobiotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Experimental Workflow Diagram
References
- 1. biomat.it [biomat.it]
- 2. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 3. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. epicypher.com [epicypher.com]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elution Methods for Biotinylated vs. Desthiobiotinylated Proteins
For researchers, scientists, and drug development professionals utilizing affinity purification, the choice between biotin (B1667282) and its analog, desthiobiotin, for tagging proteins has significant implications for the elution process and the integrity of the purified protein. This guide provides an objective comparison of elution methods for proteins labeled with these two molecules, supported by experimental data and detailed protocols.
The core difference lies in the binding affinity to avidin (B1170675) and streptavidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This near-irreversible binding necessitates harsh elution conditions that can denature the target protein.[1][3] In contrast, desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a significantly lower affinity (Kd ≈ 10⁻¹¹ M), allowing for gentle and efficient elution under physiological conditions.[2][4][5]
Comparison of Elution Methods and Protein Recovery
The choice of elution method is dictated by the affinity of the tag to the resin. The following table summarizes the common elution strategies and their typical outcomes for both biotinylated and desthiobiotinylated proteins.
| Elution Method | Biotinylated Proteins | Desthiobiotinylated Proteins |
| Principle | Disruption of the strong biotin-streptavidin interaction. | Competitive displacement of the weaker desthiobiotin-streptavidin interaction. |
| Typical Reagents | - 8 M Guanidine HCl, pH 1.5- 0.1 M Glycine-HCl, pH 2.0-2.8- 2% SDS, heat (95°C)- Excess free biotin (e.g., 25 mM) with heat (95°C) and detergents (e.g., 0.4% SDS).[3][6] | - Excess free biotin (e.g., 5-50 mM) in a physiological buffer (e.g., PBS).[4][7] |
| Elution Conditions | Harsh, often denaturing (low pH, high temperature, detergents).[1][6] | Mild, non-denaturing (neutral pH, room temperature or 4°C).[4][5] |
| Protein Recovery | Variable, can be high but often with denatured protein. A non-denaturing method using anti-biotin antibodies and competitive elution with 4 mg/ml biotin at pH 8.5 showed over 85% recovery.[8][9] | Generally high (>90%), with the protein remaining in its native, functional state.[4] |
| Purity of Eluted Protein | Can be contaminated with leached streptavidin monomers, especially with harsh elution methods.[10] | High, as the mild elution conditions minimize co-elution of non-specifically bound proteins and streptavidin.[11] |
| Downstream Compatibility | Often requires refolding or is limited to applications where protein function is not critical (e.g., mass spectrometry after digestion).[3] | Excellent for functional assays, structural studies, and other applications requiring active proteins.[5] |
Visualizing the Affinity Purification and Elution Workflows
The following diagrams illustrate the key differences in the experimental workflows for purifying biotinylated and desthiobiotinylated proteins.
Caption: Comparative workflow for the purification of biotinylated and desthiobiotinylated proteins.
Experimental Protocols
Here are detailed methodologies for key elution experiments.
Protocol 1: Harsh Elution of Biotinylated Proteins
This protocol is suitable for applications where protein denaturation is acceptable, such as subsequent analysis by SDS-PAGE and mass spectrometry.
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated beads in a suitable binding buffer (e.g., PBS with 0.05% Tween-20) for 1 hour at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20).
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Elution (Option A: Low pH):
-
Add 100 µL of 0.1 M glycine-HCl, pH 2.8 to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Centrifuge and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
-
Elution (Option B: SDS and Heat):
-
Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes at 95°C.[12]
-
Centrifuge to pellet the beads and collect the supernatant.
-
Protocol 2: Gentle Elution of Desthiobiotinylated Proteins
This protocol is ideal for recovering functionally active proteins.
-
Binding: Incubate the desthiobiotinylated protein sample with streptavidin-conjugated beads in a binding buffer (e.g., PBS) for 1 hour at 4°C or room temperature.
-
Washing:
-
Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
-
Elution:
-
Prepare an elution buffer of 50 mM biotin in PBS, pH 7.4.[7]
-
Add 100 µL of the elution buffer to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[4] For tighter binding interactions, incubation can be extended or performed at 37°C.[13]
-
Pellet the beads and collect the supernatant containing the purified, native protein. Repeat the elution step for maximal recovery.
-
Caption: Relationship between binding affinity, elution conditions, and protein state.
Conclusion
The choice between biotin and desthiobiotin for protein labeling should be guided by the downstream application of the purified protein. For applications where protein function is paramount, the gentle and efficient elution of desthiobiotinylated proteins makes it the superior choice. This method ensures high recovery of active proteins with minimal contamination. While the biotin-streptavidin system is a powerful tool for capture and immobilization, the harsh elution conditions required often compromise the biological activity of the target protein. For end-point analyses like Western blotting or mass spectrometry, where protein denaturation is part of the workflow, biotinylation remains a viable and widely used technique.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epicypher.com [epicypher.com]
- 5. apexbt.com [apexbt.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. ubpbio.com [ubpbio.com]
- 13. researchgate.net [researchgate.net]
Cleavable Biotin Linkers vs. Desthiobiotin: A Comparative Guide for Mass Spectrometry-Based Proteomics
In the realm of affinity purification-mass spectrometry (AP-MS), the biotin-streptavidin interaction is a cornerstone for isolating proteins of interest. However, the near-irreversible nature of this bond presents a significant challenge for eluting captured proteins without resorting to harsh, denaturing conditions that can interfere with downstream mass spectrometry analysis. To address this, researchers have developed two primary strategies: cleavable biotin (B1667282) linkers and the use of desthiobiotin, a biotin analog with lower binding affinity.
This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific proteomic workflows.
Principles and Mechanisms
Cleavable Biotin Linkers are engineered with a labile bond between the biotin moiety and the reactive group that conjugates to the protein of interest. This allows for the release of the captured protein from the streptavidin resin under specific chemical or physical conditions, leaving the biotin tag behind. Common cleavage chemistries include acid-labile, photo-labile, and reducible (disulfide-based) linkers. The key advantage is the complete removal of the bulky biotin group, which can otherwise interfere with peptide ionization and mass spectrometric analysis. However, the cleavage step adds complexity to the workflow and may introduce unwanted chemical modifications to the target protein.
Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but significantly lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M)[1][2][3][4]. This weaker interaction allows for the gentle elution of desthiobiotinylated proteins from streptavidin resins under native conditions by competitive displacement with free biotin[1][2][3]. This "soft release" is particularly advantageous for preserving the integrity of protein complexes and avoiding the co-elution of endogenously biotinylated proteins, which remain bound to the streptavidin resin[2].
Performance Comparison: Quantitative Data
To provide a clear comparison, the following table summarizes key performance metrics based on published studies. It's important to note that direct head-to-head comparisons are not always available, and performance can vary depending on the specific linker, protein of interest, and experimental conditions.
| Parameter | Cleavable Biotin Linkers | Desthiobiotin | Key Considerations |
| Binding Affinity (Kd) | ~10-15 M (to Streptavidin) | ~10-11 M (to Streptavidin)[1][2][4] | The stronger affinity of cleavable linkers allows for more stringent wash steps to reduce non-specific binders. |
| Elution Conditions | Chemical (e.g., acid, reducing agents) or light | Competitive displacement with free biotin | Desthiobiotin offers milder elution, preserving protein complexes. Cleavable linkers require an additional chemical step. |
| Protein Recovery | Variable, can be high with optimized cleavage | Generally high and preserves protein integrity | Incomplete cleavage can lead to lower recovery with cleavable linkers. |
| Non-specific Binding | Can be minimized with stringent washes | Generally low due to gentle elution | Stringent washes with cleavable linkers can disrupt weaker, specific interactions. |
| Impact on MS Analysis | Biotin tag is removed, simplifying spectra | Desthiobiotin tag remains on the protein/peptide | The presence of the desthiobiotin tag needs to be accounted for in data analysis. |
| Workflow Complexity | Additional cleavage step required | Simpler, direct competitive elution | The cleavage step for cleavable linkers adds time and potential for sample loss or modification. |
Experimental Workflows and Signaling Pathways
The choice between a cleavable biotin linker and desthiobiotin dictates the experimental workflow for affinity purification. The following diagrams illustrate the key steps for each approach.
Experimental Protocols
Below are generalized protocols for affinity purification using an acid-cleavable biotin linker and desthiobiotin. These should be optimized for specific applications.
Protocol 1: Affinity Purification with an Acid-Cleavable Biotin Linker
Materials:
-
Cell lysate containing protein labeled with an acid-cleavable biotin linker
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1: PBS with 0.1% Tween-20
-
Wash Buffer 2: High salt buffer (e.g., 1M NaCl in PBS)
-
Wash Buffer 3: PBS
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in water
-
Neutralization Buffer: 1M Tris-HCl, pH 8.5
Procedure:
-
Bead Preparation: Wash streptavidin beads three times with Wash Buffer 1.
-
Binding: Incubate the washed beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Washing:
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2.
-
Wash the beads three times with PBS (Wash Buffer 3).
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate for 10-15 minutes at room temperature with gentle mixing.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted protein.
-
-
Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer.
-
Downstream Processing: Prepare the sample for mass spectrometry analysis (e.g., buffer exchange, reduction, alkylation, and tryptic digestion).
Protocol 2: Affinity Purification with Desthiobiotin
Materials:
-
Cell lysate containing desthiobiotinylated protein
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: Binding/Wash Buffer containing 50 mM Biotin
Procedure:
-
Bead Preparation: Wash streptavidin beads three times with Binding/Wash Buffer.
-
Binding: Incubate the washed beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle mixing.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted protein-desthiobiotin complex.
-
-
Downstream Processing: Prepare the sample for mass spectrometry analysis. The desthiobiotin tag will remain on the protein/peptides.
Conclusion: Making the Right Choice
The decision between using a cleavable biotin linker and desthiobiotin for mass spectrometry-based proteomics is application-dependent.
Choose a cleavable biotin linker when:
-
The complete removal of the biotin tag is critical for downstream analysis.
-
Stringent washing conditions are necessary to minimize non-specific protein binding.
-
The integrity of protein complexes is not the primary concern.
Choose desthiobiotin when:
-
Preserving the native structure and interactions of protein complexes is a priority.
-
Mild elution conditions are required to maintain protein activity.
-
A simpler and faster workflow is desired.
-
Minimizing the co-purification of endogenously biotinylated proteins is important.
By carefully considering the experimental goals and the inherent advantages and disadvantages of each approach, researchers can optimize their affinity purification workflows for successful mass spectrometry-based protein identification and characterization.
References
A Head-to-Head Comparison of Biotinylation Strategies: N-Desthiobiotin-N-bis(PEG4-NHS ester) vs. Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent can profoundly impact the specificity, yield, and overall outcome of an experiment. This guide provides an objective comparison of two distinct biotinylation methodologies: the traditional amine-reactive approach using N-Desthiobiotin-N-bis(PEG4-NHS ester) and the modern bioorthogonal strategy of click chemistry.
This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols, to assist in selecting the most appropriate reagent for your research needs.
At a Glance: Key Differences
| Feature | N-Desthiobiotin-N-bis(PEG4-NHS ester) | Click Chemistry Biotinylation |
| Targeting Chemistry | Amine acylation | Bioorthogonal cycloaddition (e.g., CuAAC, SPAAC) |
| Target Residues | Primary amines (Lysine, N-terminus) | Bioorthogonal handles (e.g., azides, alkynes) |
| Specificity | Moderate: Reacts with accessible primary amines, which can lead to labeling of non-target proteins.[1][2] | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[1][2] |
| Reaction Speed | Fast: Proceeds quickly at physiological pH.[2] | Very Fast: Kinetics are exceptionally rapid, allowing for efficient labeling at low concentrations.[2] |
| Workflow Complexity | Simpler: One-step reaction.[1] | More Complex: Typically a two-step process requiring initial modification of the biomolecule with a bioorthogonal handle.[1] |
| Potential for Off-Target Covalent Modification | High: NHS esters can react with any exposed primary amine on cellular proteins.[2] | Low: The bioorthogonal handles (azides, alkynes) are designed to be inert to biological nucleophiles.[2] |
Mechanism of Action
N-Desthiobiotin-N-bis(PEG4-NHS ester)
This reagent utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines, which are abundantly present on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues.[1][3] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1] This process is typically carried out in a buffer with a pH between 7 and 9.[1] The "bis" functionality of this specific reagent, having two NHS esters, also allows for its use as a crosslinker.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling N-Desthiobiotin-N-bis(PEG4-NHS ester)
Essential safety and logistical information for the proper handling and disposal of N-Desthiobiotin-N-bis(PEG4-NHS ester) is critical for ensuring a safe and effective laboratory environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for N-Desthiobiotin-N-bis(PEG4-NHS ester) (CAS 2353409-61-5) is not publicly available, safety protocols can be established based on a closely related compound, Desthiobiotin-PEG4-NHS ester, and general best practices for handling N-hydroxysuccinimide (NHS) esters and PEGylated compounds. The available information for a similar compound suggests it is not classified as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling N-Desthiobiotin-N-bis(PEG4-NHS ester), a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against splashes and airborne particles. Goggles are required when there is a risk of spills. |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn to protect the skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of N-Desthiobiotin-N-bis(PEG4-NHS ester). Follow these procedural steps to maintain a secure laboratory environment.
Receiving and Storage
-
Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.
-
Confirm Identity: Verify the product name, CAS number (2353409-61-5), and other identifiers on the label.
-
Moisture-Sensitive Handling: N-Desthiobiotin-N-bis(PEG4-NHS ester) is an NHS ester and is sensitive to moisture. To prevent hydrolysis, allow the container to equilibrate to room temperature before opening.[1]
-
Proper Storage: Store the compound in a tightly sealed container in a cool, dry place. A desiccator or a dry box is recommended for long-term storage to maintain its reactivity.[1][2] Recommended storage temperatures are typically -20°C for long-term stability.[][4]
Handling and Use
-
Work in a Ventilated Area: All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Take measures to avoid inhaling dust or fumes and prevent contact with skin and eyes.[5]
-
Use Amine-Free Buffers: When preparing solutions for conjugation, use buffers that do not contain primary amines (e.g., Tris or glycine), as these will react with the NHS ester.[1]
-
Weighing: If weighing the solid compound, do so in a draft-shielded balance to minimize the dispersal of dust.
-
Solution Preparation: Dissolve the compound in a suitable anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use. Do not prepare stock solutions for long-term storage unless using anhydrous solvents and storing under inert gas.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of N-Desthiobiotin-N-bis(PEG4-NHS ester) and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or waste product should be disposed of as chemical waste through a licensed disposal contractor. While polyethylene (B3416737) glycol (PEG), a component of this molecule, is biodegradable, the overall compound should be treated with care.[6]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[7] After thorough rinsing, the container can be disposed of according to local regulations.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that come into contact with the compound should be collected in a designated, labeled waste container and disposed of as chemical waste.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and disposal of N-Desthiobiotin-N-bis(PEG4-NHS ester).
Caption: Workflow for the safe handling and disposal of N-Desthiobiotin-N-bis(PEG4-NHS ester).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
